An In-Depth Technical Guide to the Synthesis of Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]-
Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]-. This compound is a pivotal intermediate in the sy...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]-. This compound is a pivotal intermediate in the synthesis of ciprofibrate, a well-established fibrate drug for the management of dyslipidemia[1]. The synthesis is strategically designed in two key stages: the formation of a 1-(halomethyl)cyclopropanecarboxylic acid ester intermediate followed by a Williamson ether synthesis with 4-chlorophenol. This guide delves into the mechanistic rationale behind the chosen reactions, provides detailed, step-by-step experimental protocols, and offers insights into process optimization and characterization of the final product. The content is tailored for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing.
Introduction: The Significance of the Cyclopropane Moiety in Medicinal Chemistry
The cyclopropane ring, a strained three-membered carbocycle, is a unique structural motif that has garnered significant interest in medicinal chemistry[2]. Its rigid conformation can lock a molecule into a specific bioactive conformation, leading to enhanced potency and selectivity for its biological target. Furthermore, the cyclopropane ring can act as a bioisostere for other functional groups, improving metabolic stability and pharmacokinetic properties. In the context of the target molecule, the 1,1-disubstituted cyclopropane core is a key structural feature of ciprofibrate and other fibrate-class drugs. These drugs function as agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism[3]. The synthesis of high-purity Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]- is therefore a critical step in the manufacturing of these important therapeutic agents.
Strategic Overview of the Synthetic Pathway
The synthesis of Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]- is most effectively achieved through a convergent two-step approach. The first step involves the construction of the cyclopropane ring with a functionalized methyl group at the 1-position. The second key step is the formation of the ether linkage with 4-chlorophenol. This strategy allows for the independent synthesis and purification of the two main building blocks, leading to a higher overall yield and purity of the final product.
Caption: Mechanism and conditions for the Williamson Ether Synthesis step.
Protocol:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chlorophenol (1.0 equivalent), ethyl 1-(bromomethyl)cyclopropanecarboxylate (1.05 equivalents), potassium carbonate (1.5 equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%).
Add acetone or acetonitrile as the solvent.
Heat the mixture to reflux and stir vigorously for 8-12 hours. Monitor the reaction by TLC.
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude ester.
Hydrolyze the ester by refluxing with a 10% aqueous solution of sodium hydroxide for 2-4 hours.
Cool the reaction mixture and wash with diethyl ether to remove any unreacted starting materials.
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3, which will cause the product to precipitate.
Filter the solid, wash with cold water, and dry under vacuum to yield Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]-.
The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Data Presentation and Characterization
Table 1: Key Reagents and Expected Yields
Reagent
Molar Mass ( g/mol )
Equivalents
Role
Expected Yield
Diethyl malonate
160.17
1.0
Starting Material
-
1-bromo-2-chloroethane
143.40
1.1
Alkylating Agent
-
Lithium aluminum hydride
37.95
1.5
Reducing Agent
-
4-Chlorophenol
128.56
1.0
Nucleophile
-
Ethyl 1-(bromomethyl)cyclopropanecarboxylate
223.08
1.05
Electrophile
-
Potassium Carbonate
138.21
1.5
Base
-
Tetrabutylammonium bromide
322.37
0.05
Catalyst
-
Final Product
240.66
-
-
75-85% (overall)
Spectroscopic Data for Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]- (Predicted)
This technical guide outlines a reliable and scalable synthetic route to Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]-, a key intermediate for the synthesis of ciprofibrate. The described methodology, centered around a Williamson ether synthesis, offers good yields and high purity. The detailed protocols and mechanistic discussions provided herein are intended to serve as a valuable resource for researchers and professionals engaged in the development and manufacturing of fibrate-based active pharmaceutical ingredients. Adherence to standard laboratory safety procedures is paramount when performing these chemical transformations.
References
CN103613498A - Synthetic method of ciprofibrate - Google P
Boryl Homolytic Aromatic Substitution Enables Radical Borylation via Inverted B–H Polarity of Hydroborane | Journal of the American Chemical Society. (URL: [Link])
Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs | Request PDF - ResearchGate. (URL: [Link])
Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC - NIH. (URL: [Link])
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (URL: [Link])
Phase Transfer Catalysis | Dalal Institute. (URL: [Link])
Ciprofibrate-Loaded Nanoparticles Prepared by Nanoprecipitation: Synthesis, Characterization, and Drug Release - PMC. (URL: [Link])
Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (URL: [Link])
Phase Transfer Catalysis: Chemistry and Engineering - CORE. (URL: [Link])
CYCLOPROPANECARBOXYLIC ACID GPR120 MODULATORS - European Patent Office - EP 3191454 B1 - Googleapis.com. (URL: [Link])
Phase transfer catalysis (PTC) - OperaChem. (URL: [Link])
Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid - Technical Disclosure Commons. (URL: [Link])
The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 - Organic Chemistry Portal. (URL: [Link])
CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google P
Biosynthesis of cyclopropane in natural products - PubMed. (URL: [Link])
CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google P
physical and chemical properties of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid
An in-depth technical analysis of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid (CAS: 1780867-35-7) reveals a highly versatile, bifunctional building block engineered for advanced medicinal chemistry and agroche...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid (CAS: 1780867-35-7) reveals a highly versatile, bifunctional building block engineered for advanced medicinal chemistry and agrochemical development. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications, detailing the physicochemical causality, structural advantages, and field-proven synthetic protocols associated with this compound.
Structural Elucidation & Molecular Architecture
The utility of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid lies in its precise spatial arrangement. The molecule is defined by three distinct pharmacophoric regions, each contributing specific physicochemical properties to downstream drug candidates:
The Cyclopropane Core: The 1,1-disubstituted cyclopropane ring acts as a conformationally restricted bioisostere for gem-dimethyl groups or aromatic rings. By locking the dihedral angles of the attached substituents, it reduces the rotational degrees of freedom. This minimizes the entropic penalty upon target binding and enhances metabolic stability by shielding adjacent bonds from enzymatic cleavage [1].
The Carboxylic Acid Handle: Positioned directly on the cyclopropane ring, this group serves as the primary synthetic vector (for amidation or esterification) and acts as a strong hydrogen bond donor/acceptor in biological systems.
The 4-Chlorophenoxy Anchor: The ether linkage provides a degree of flexibility, while the para-chlorophenyl ring acts as a lipophilic anchor. The chlorine atom enables potential halogen bonding within hydrophobic protein pockets and protects the aromatic ring from rapid para-hydroxylation by cytochrome P450 enzymes.
Fig 1. Pharmacophoric deconstruction and resulting physicochemical benefits.
Physicochemical Profiling
Understanding the quantitative metrics of this building block is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its derivatives. The topological polar surface area (TPSA) of 46.53 Ų is highly favorable for membrane permeability, driven entirely by the ether oxygen and the carboxylic acid motif.
Table 1: Key Physicochemical and Structural Properties [2]
Property
Value / Description
Causality / Impact
CAS Number
1780867-35-7
Unique identifier for procurement and safety tracking.
Molecular Formula
C11H11ClO3
Indicates a high fraction of sp³ carbons (Fsp³), favorable for clinical success.
Molecular Weight
226.65 g/mol
Low MW allows for significant downstream elaboration without violating Lipinski's Rule of 5.
TPSA
46.53 Ų
Optimal for passive transcellular permeability (ideal range < 90 Ų for CNS, < 140 Ų for oral).
Rotatable Bonds
4
Low flexibility ensures a pre-organized conformation, increasing binding affinity.
H-Bond Donors/Acceptors
1 / 3
Provides sufficient polarity for aqueous solubility while maintaining lipophilicity.
Synthetic Pathways & Modification Strategies
The most common synthetic application of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid is its conversion into amide derivatives. However, the quaternary nature of the C1 carbon on the cyclopropane ring introduces significant steric hindrance. Standard coupling reagents like EDC/NHS or DCC often result in sluggish kinetics and poor yields.
To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice [3]. HATU generates a highly reactive OAt-active ester. The adjacent nitrogen atom in the 7-azabenzotriazole leaving group participates in intramolecular hydrogen bonding with the incoming amine, effectively directing the nucleophilic attack and accelerating the reaction despite the steric bulk of the cyclopropane ring.
Fig 2. Standard HATU-mediated amidation workflow for sterically hindered acids.
Causality: DIPEA is a non-nucleophilic base. It deprotonates the carboxylic acid to form the active carboxylate nucleophile without competing with the amine during the coupling phase.
Step 2: Ester Activation
Add HATU (1.2 eq) in a single portion. Stir the reaction mixture at room temperature for 20–30 minutes.
Causality: The carboxylate attacks the electron-deficient carbon of HATU, forming the highly reactive OAt-active ester. A slight color change (yellowing) is typical and indicates active ester formation.
Step 3: Nucleophilic Coupling
Add the desired primary or secondary amine (1.2 eq). Stir at room temperature for 2–4 hours.
Monitor the reaction via LC-MS. The disappearance of the starting mass (m/z 225[M-H]-) and the appearance of the product mass validate the reaction's completion.
Step 4: Targeted Workup & Purification
Quench the reaction with saturated aqueous NH₄Cl and extract three times with Ethyl Acetate (EtOAc).
Wash 1 (Acidic): Wash the combined organic layers with 5% aqueous citric acid. Purpose: Protonates and removes excess DIPEA and unreacted amine into the aqueous layer.
Wash 2 (Basic): Wash with saturated aqueous NaHCO₃. Purpose: Deprotonates and removes the HOAt byproduct and any unreacted starting carboxylic acid.
Wash 3 (Neutral): Wash with brine to remove residual water and DMF.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient).
Safety, Handling, & Trustworthiness
When handling 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid, strict adherence to safety protocols is mandatory to maintain laboratory integrity. According to its safety data sheet [2], the compound is classified under the following GHS hazard statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling Directives: Operations must be conducted within a certified chemical fume hood. Personnel must wear nitrile gloves, protective eyewear, and standard lab coats. In the event of skin contact, the protocol dictates immediate flushing with running water for a minimum of 15 minutes while removing contaminated clothing. The compound is stable under standard temperatures but should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents to prevent the generation of hazardous decomposition products, including carbon oxides and hydrogen chloride gas.
References
Foundational
An In-depth Technical Guide to the Spectroscopic Characterization of Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]-
Introduction In the landscape of modern drug discovery and materials science, the precise elucidation of molecular structure is a cornerstone of innovation. Cyclopropanecarboxylic acid derivatives, in particular, are of...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern drug discovery and materials science, the precise elucidation of molecular structure is a cornerstone of innovation. Cyclopropanecarboxylic acid derivatives, in particular, are of significant interest due to their unique conformational constraints and metabolic stability, making them valuable scaffolds in medicinal chemistry. This guide provides a comprehensive analysis of the spectroscopic characteristics of a specific derivative, Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]- .
Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a mere presentation of data. It offers a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of spectroscopic analysis. The methodologies and interpretations presented herein are designed to serve as a practical reference for the characterization of this and structurally related compounds.
Molecular Structure and Key Features
The target molecule, with the chemical formula C₁₁H₁₁ClO₃, possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. Understanding the interplay of the cyclopropane ring, the carboxylic acid, the ether linkage, and the substituted aromatic ring is paramount for accurate spectral interpretation.
Figure 1: Molecular Structure with Atom Numbering for NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this molecule is expected to exhibit distinct signals for each of the non-equivalent protons. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen and chlorine atoms, as well as the anisotropic effects of the aromatic ring and the cyclopropane ring.
Predicted ¹H NMR Data
Proton Assignment
Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)
10.0 - 12.0
Aromatic Protons (H-2', H-6')
~7.28
Aromatic Protons (H-3', H-5')
~6.89
Methylene Protons (-CH₂-)
~4.10
Cyclopropyl Protons (CH₂)
0.8 - 1.5
Expertise & Experience: The broad singlet for the carboxylic acid proton is a classic diagnostic signal, often appearing far downfield due to hydrogen bonding and the acidic nature of the proton. The aromatic protons are expected to show a characteristic AA'BB' system, appearing as two doublets due to the para-substitution. The methylene protons, being adjacent to the electron-withdrawing phenoxy group, will be shifted downfield. The cyclopropyl protons will appear in the upfield region, a hallmark of these strained ring systems.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.
Predicted ¹³C NMR Data
Carbon Assignment
Predicted Chemical Shift (ppm)
Carboxylic Carbon (C=O)
~178
Aromatic Carbon (C-4')
~157
Aromatic Carbon (C-1')
~129
Aromatic Carbons (C-3', C-5')
~126
Aromatic Carbons (C-2', C-6')
~116
Methylene Carbon (-CH₂-)
~70
Quaternary Cyclopropyl Carbon (C-1)
~30
Cyclopropyl Carbons (CH₂)
~15
Trustworthiness: The predicted chemical shifts are based on established empirical data for similar functional groups. For instance, the carbonyl carbon of a carboxylic acid typically resonates around 170-180 ppm. The aromatic carbon attached to the chlorine will be deshielded, while the carbons ortho and para to the oxygen will be shielded. The highly shielded nature of the cyclopropyl carbons results in their characteristic upfield chemical shifts.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Data
Functional Group
Predicted Absorption Range (cm⁻¹)
Carboxylic Acid O-H
3300 - 2500 (broad)
C-H (aromatic)
3100 - 3000
C-H (aliphatic)
3000 - 2850
Carboxylic Acid C=O
1725 - 1700
C=C (aromatic)
1600 - 1475
C-O (ether)
1250 - 1000
C-Cl
800 - 600
Authoritative Grounding: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The strong C=O stretch is also a key diagnostic peak. The presence of both an aryl ether and a C-Cl bond will give rise to distinct absorptions in the fingerprint region. These assignments are consistent with established correlation tables.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Predicted Mass Spectrometry Data
Molecular Ion (M⁺): m/z ≈ 226 (for ³⁵Cl) and 228 (for ³⁷Cl) in an approximate 3:1 ratio.
Key Fragments:
m/z ≈ 181: Loss of the carboxyl group (-COOH).
m/z ≈ 128: The 4-chlorophenoxy radical cation.
m/z ≈ 99: The cyclopropylmethylcarbonyl fragment.
Figure 2: Predicted Mass Spectrometry Fragmentation.
Expertise & Experience: The isotopic signature of chlorine is a critical diagnostic tool in mass spectrometry. The most probable fragmentation pathways involve the loss of stable neutral molecules or the formation of stable carbocations. The loss of the carboxylic acid group is a common fragmentation for such compounds.
Experimental Protocols
To obtain high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
¹H NMR Acquisition:
Acquire a standard one-pulse proton spectrum.
Set the spectral width to cover the range of -2 to 14 ppm.
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Set the spectral width to cover the range of 0 to 200 ppm.
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
Background Scan: Acquire a background spectrum of the empty ATR stage.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative, showing the [M-H]⁻ ion.
Conclusion
The structural elucidation of Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]- is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a robust framework for the prediction and interpretation of the spectroscopic data for this molecule. By understanding the underlying principles and applying rigorous experimental protocols, researchers can confidently characterize this and other novel chemical entities, thereby accelerating the pace of scientific discovery.
References
The Royal Society of Chemistry. Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Available at: [Link]
Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]
NIST. Cyclopropanecarboxylic acid. Available at: [Link]
NIST. Cyclopropanecarboxylic acid. Available at: [Link]
PubChem. 1-[(4-chlorophenyl)methyl]cyclopropane-1-carboxylic acid. Available at: [Link]
Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane. Available at: [Link]
An In-Depth Technical Guide to the Presumed Mechanism of Action of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid
Preamble: Navigating the Uncharted Territory of a Novel Cyclopropane Carboxylic Acid Derivative For researchers and drug development professionals, the exploration of novel chemical entities is a journey into the unknown...
Author: BenchChem Technical Support Team. Date: April 2026
Preamble: Navigating the Uncharted Territory of a Novel Cyclopropane Carboxylic Acid Derivative
For researchers and drug development professionals, the exploration of novel chemical entities is a journey into the unknown. The compound 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid presents such a case. With a paucity of direct empirical data on its specific biological effects, we must turn to a deductive, evidence-based approach to hypothesize its mechanism of action. This guide is structured not as a definitive statement of fact, but as a comprehensive framework for investigation, drawing upon established principles of pharmacology and toxicology derived from structurally analogous compounds. Our core objective is to provide a scientifically rigorous and logically sound roadmap for elucidating the biological activities of this molecule.
This document will synthesize information from related chemical classes to propose a plausible mechanism of action centered on mitochondrial function. We will delve into the potential for this compound to disrupt cellular energy homeostasis, a hypothesis grounded in the known effects of similar chemical motifs. The experimental protocols detailed herein are designed to systematically test this hypothesis, providing a clear path for researchers to validate or refute the proposed mechanisms.
Part 1: Deconstructing the Molecule: Insights from Structural Analogs
The structure of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid offers two primary points of departure for our investigation: the chlorophenoxy group and the cyclopropanecarboxylic acid moiety.
The Chlorophenoxy Moiety: A Legacy of Auxin Mimicry
The chlorophenoxyacetic acid backbone is a well-known feature of a class of herbicides, including 2-methyl-4-chlorophenoxyacetic acid (MCPA).[1] These compounds act as synthetic mimics of the plant hormone auxin, leading to uncontrolled growth and ultimately, death in susceptible broadleaf plants.[1] While this herbicidal activity is a key characteristic of many chlorophenoxy derivatives, it is crucial to recognize that the addition of the cyclopropane ring may significantly alter its biological targets in mammalian systems.
The Cyclopropanecarboxylic Acid Moiety: A Precedent for Mitochondrial Toxicity
The presence of a cyclopropane ring in a carboxylic acid derivative raises a significant flag for potential mitochondrial toxicity. A notable case is the experimental anxiolytic drug, panadiplon. Its metabolic pathway includes the formation of a cyclopropane carboxylic acid metabolite.[2] This metabolite was found to induce a Reye's Syndrome-like hepatic toxicity by inhibiting mitochondrial fatty acid β-oxidation.[2] This inhibition leads to a cascade of detrimental effects, including glycogen depletion and a disruption of glucose homeostasis.[2] This precedent strongly suggests that a primary avenue of investigation for 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid should be its impact on mitochondrial function.
Part 2: The Central Hypothesis: Disruption of Mitochondrial Homeostasis and the Role of PGC-1α
Based on the toxicological profile of structurally related cyclopropane carboxylic acids, we propose that the primary mechanism of action of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid in mammalian cells is the disruption of mitochondrial function. This disruption is likely to trigger a cellular stress response, in which the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) plays a central role. PGC-1α is a master regulator of mitochondrial biogenesis and cellular energy metabolism.[3][4]
Our working hypothesis is that 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid, either directly or through a metabolite, inhibits key mitochondrial processes, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). This mitochondrial dysfunction would then be expected to induce a compensatory upregulation of PGC-1α as the cell attempts to restore homeostasis by generating new mitochondria.
The following diagram illustrates the proposed signaling pathway:
Caption: Experimental workflow for assessing mitochondrial toxicity.
Protocol for Cellular ATP Measurement
Objective: To quantify the effect of the compound on cellular ATP levels.
Methodology:
Cell Seeding: Seed HepG2 cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
Compound Preparation: Prepare a serial dilution of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid in cell culture medium.
Treatment: Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., oligomycin).
Incubation: Incubate the plate for the desired time points (e.g., 6, 12, 24 hours).
ATP Assay: Use a commercial luminometric ATP assay kit according to the manufacturer's instructions. Briefly, add the ATP-releasing reagent to each well, followed by the luciferase/luciferin substrate.
Measurement: Read the luminescence on a plate reader.
Data Analysis: Normalize the luminescence values to the vehicle control and plot the dose-response curve.
Protocol for PGC-1α Expression Analysis
Objective: To determine if the compound modulates the expression of PGC-1α.
Methodology:
Cell Treatment: Treat HepG2 or C2C12 cells with the compound at various concentrations and time points as determined from the toxicity assays.
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
Quantitative PCR (qPCR): Perform qPCR using primers specific for PGC-1α and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
Protein Extraction: For western blot analysis, lyse the treated cells and collect the protein lysate.
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against PGC-1α and a loading control (e.g., β-actin).
Data Analysis: Quantify the relative changes in PGC-1α mRNA and protein expression compared to the vehicle control.
Part 4: Data Interpretation and Future Directions
The experimental data generated from the proposed workflows will provide a comprehensive picture of the compound's bioactivity.
Quantitative Data Summary:
Assay
Expected Outcome with Compound
Implication
Mitochondrial Viability
Dose-dependent decrease
Cytotoxicity
Cellular ATP Levels
Dose-dependent decrease
Impaired energy production
ROS Levels
Dose-dependent increase
Oxidative stress
Mitochondrial Membrane Potential
Dose-dependent decrease
Mitochondrial dysfunction
PGC-1α mRNA/Protein Levels
Dose-dependent increase
Compensatory response to mitochondrial stress
Should the experimental results align with the hypothesized outcomes, further investigations would be warranted. These could include:
Metabolite Identification: Identifying the active metabolite(s) of the parent compound.
Target Deconvolution: Utilizing techniques such as chemical proteomics to identify the direct molecular target(s) within the mitochondria.
In Vivo Studies: Assessing the compound's effects in animal models to understand its physiological and toxicological profile in a whole organism.
Conclusion
While the precise mechanism of action of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid remains to be definitively elucidated, this guide provides a robust, scientifically-grounded framework for its investigation. By leveraging our understanding of structurally related compounds, we have formulated a plausible hypothesis centered on mitochondrial dysfunction and the PGC-1α signaling pathway. The detailed experimental protocols herein offer a clear and logical path for researchers to systematically test this hypothesis, thereby paving the way for a comprehensive understanding of this novel chemical entity. The pursuit of such knowledge is fundamental to advancing the fields of drug discovery and toxicology.
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. Available at: [Link]
Chlorophenoxy herbicides – Knowledge and References - Taylor & Francis. Available at: [Link]
1-(4-chlorophenoxy)cyclopropane-1-carboxylic acid — Chemical Substance Information. Available at: [Link]
Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed. Available at: [Link]
Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed. Available at: [Link]
WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents.
Development of Therapeutics That Induce Mitochondrial Biogenesis for the Treatment of Acute and Chronic Degenerative Diseases - PMC. Available at: [Link]
Cyclopropamitosenes: novel bioreductive anticancer agents--mechanism of action and enzymic reduction - PubMed. Available at: [Link]
PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - MDPI. Available at: [Link]
Regulation of Mitochondrial Biogenesis and Its Intersection with Inflammatory Responses. Available at: [Link]
Cyclopropane Derivatives and their Diverse Biological Activities - Docentes FCT NOVA. Available at: [Link]
Review Article Targeting Mitochondrial Biogenesis with Polyphenol Compounds - Semantic Scholar. Available at: [Link]
PV-specific loss of the transcriptional coactivator PGC-1α slows down the evolution of epileptic activity in an acute ictogenic model | bioRxiv. Available at: [Link]
Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents - ResearchGate. Available at: [Link]
MITOCHONDRIAL BIOGENESIS AND HEALTHY AGING - PMC. Available at: [Link]
Synthesis and Biological Activity of 4-Fluorophenylcyclohexyl(tetrahydropyranyl)methyl-Substituted Aryloxypropanolamines | Request PDF - ResearchGate. Available at: [Link]
Nutraceuticals/Drugs Promoting Mitophagy and Mitochondrial Biogenesis May Combat the Mitochondrial Dysfunction Driving Progression of Dry Age-Related Macular Degeneration - MDPI. Available at: [Link]
PGC-1α, Inflammation, and Oxidative Stress: An Integrative View in Metabolism - PMC - NIH. Available at: [Link]
Strategic Scaffold Design: A Technical Guide on 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic Acid Derivatives
Executive Summary In the pursuit of novel therapeutics for Type 2 Diabetes Mellitus (T2DM) and metabolic syndrome, Free Fatty Acid Receptors (FFARs) have emerged as highly druggable targets[1]. Among these, GPR120 (FFAR4...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the pursuit of novel therapeutics for Type 2 Diabetes Mellitus (T2DM) and metabolic syndrome, Free Fatty Acid Receptors (FFARs) have emerged as highly druggable targets[1]. Among these, GPR120 (FFAR4) plays a critical role in regulating metabolic homeostasis, insulin sensitization, and anti-inflammatory responses[2].
The compound 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid (CAS: 1780867-35-7) serves as a highly privileged structural intermediate in the synthesis of selective GPR120 modulators[3][4]. This whitepaper provides an in-depth mechanistic review, structural rationale, and validated experimental protocols for researchers utilizing this cyclopropanecarboxylic acid derivative to develop next-generation metabolic therapeutics.
Pharmacological Context & Mechanistic Causality
The Challenge of GPR120 vs. GPR40 Selectivity
Both GPR120 (FFAR4) and GPR40 (FFAR1) are activated by medium- and long-chain fatty acids (LCFAs)[2]. A historical bottleneck in GPR120 agonist development has been achieving high selectivity over GPR40, as dual activation can lead to complex, sometimes opposing, downstream metabolic effects.
Rationale for the Scaffold Design
The use of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid derivatives solves this selectivity challenge through two distinct structural mechanisms[5]:
The Cyclopropanecarboxylic Acid Headgroup: Small, rigidified carboxylic acids restrict the conformational flexibility of the pharmacophore. By locking the spatial orientation of the acidic headgroup, the entropic penalty upon receptor binding is minimized. More importantly, the steric bulk of the cyclopropane ring creates a steric clash within the GPR40 orthosteric pocket, driving high selectivity toward GPR120[5].
The 4-Chlorophenoxy Moiety: This segment acts as a lipophilic bioisostere for the hydrocarbon tail of endogenous LCFAs (such as omega-3 fatty acids). The chlorine atom at the para position enhances metabolic stability against hepatic CYP450 oxidation while providing optimal lipophilicity (LogP) to anchor the molecule deep within the transmembrane bundle of GPR120[4].
GPR120 Signaling Pathways
Activation of GPR120 by these derivatives triggers a bifurcated signaling cascade. Gq/11-protein coupling induces intracellular calcium mobilization, leading to the exocytosis of Glucagon-Like Peptide-1 (GLP-1) from enteroendocrine L-cells. Concurrently, the receptor recruits
β
-arrestin 2, which sequesters the TAB1/TAK1 complex, potently inhibiting the NF-
κ
B inflammatory pathway in macrophages[6].
Bifurcated GPR120 signaling: GLP-1 secretion (metabolic) and NF-κB inhibition (anti-inflammatory).
Chemical Synthesis Workflow
To synthesize active GPR120 modulators, the 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid intermediate is typically coupled to an aryl or heteroaryl core (e.g., indazole, biphenyl, or thiazole)[4][7].
Step-by-Step Methodology:
Activation of the Carboxylic Acid: Dissolve 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add Oxalyl chloride (2.0 eq) and a catalytic amount of DMF at 0 °C to form the highly reactive acid chloride[4].
Coupling: Stir the reaction at room temperature for 1 hour, then concentrate in vacuo to remove excess oxalyl chloride.
Amidation/Esterification: Dissolve the residue in THF/MeCN. Introduce the desired aryl-amine or aryl-alcohol core (0.9 eq) in the presence of a non-nucleophilic base (e.g., DIPEA, 3.0 eq).
Purification: Quench with saturated aqueous
NaHCO3
, extract with Ethyl Acetate, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient) to yield the final GPR120 modulator.
Self-Validating Experimental Protocols
To ensure scientific integrity and eliminate false positives (e.g., compounds acting as calcium ionophores rather than true GPCR agonists), the following self-validating protocols must be employed.
Protocol A: In Vitro Calcium Mobilization Assay (Primary Screen)
Causality Check: This assay utilizes both wild-type CHO cells and GPR120-knockout CHO cells. A true agonist will show dose-dependent calcium flux in the wild-type cells and zero response in the knockout cells, validating that the mechanism of action is strictly receptor-mediated.
Cell Plating: Seed CHO-K1 cells stably expressing human GPR120 (and a parallel plate of GPR120-KO cells) at 20,000 cells/well in a 384-well black clear-bottom plate. Incubate overnight at 37 °C, 5%
CO2
.
Dye Loading: Remove media and add 20
μ
L of Fluo-4 AM calcium indicator dye (diluted in assay buffer containing Probenecid to prevent dye efflux). Incubate for 45 minutes at 37 °C.
Compound Preparation: Serially dilute the cyclopropanecarboxylic acid derivatives in DMSO, then transfer to assay buffer (final DMSO concentration < 1%).
Kinetic Read: Place the plate in a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds, inject 10
μ
L of compound, and monitor fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.
Data Analysis: Calculate
EC50
values using a 4-parameter logistic non-linear regression model.
Protocol B: In Vivo Oral Glucose Tolerance Test (OGTT)
Subject Preparation: Fast diet-induced obese (DIO) C57BL/6J mice for 6 hours prior to the study.
Dosing: Administer the derivative (e.g., 10 mg/kg) or vehicle via oral gavage (PO) 30 minutes prior to glucose challenge.
Glucose Challenge: Administer a glucose bolus (2 g/kg) via oral gavage.
Blood Sampling: Measure blood glucose levels from the tail vein at t = 0, 15, 30, 60, and 120 minutes using a handheld glucometer.
Validation: Calculate the Area Under the Curve (AUC). A significant reduction in AUC compared to vehicle confirms in vivo insulin-sensitizing efficacy[5].
Sequential screening workflow for validating GPR120 modulators.
Quantitative Data Presentation: Structure-Activity Relationship (SAR)
The table below summarizes the causality of structural modifications on the 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid scaffold and their impact on receptor activity[4][5].
Pharmacophore Modification
GPR120
EC50
(nM)
GPR40
EC50
(nM)
Selectivity Fold
Mechanistic Rationale
Linear Propanoic Acid (Control)
450
320
0.7x
High entropic penalty; fits both orthosteric pockets.
Unsubstituted Cyclopropane
120
>10,000
>83x
Rigid ring creates steric clash in GPR40; improves GPR120 fit.
1-[(Phenoxy)methyl]cyclopropanecarboxylic acid
85
>10,000
>117x
Addition of phenoxy ring mimics LCFA tail, anchoring to GPR120.
A Technical Guide to the Structural Elucidation of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic Acid
Abstract This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid. Designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of analytical methods. Instead, it offers an integrated strategy, explaining the causal logic behind experimental choices and demonstrating how data from various spectroscopic techniques are synthesized to build a complete and validated molecular picture. The guide details the principles and expected outcomes for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. It culminates with a discussion of X-ray crystallography as the definitive method for structural confirmation. Each section includes field-proven insights and detailed protocols, establishing a self-validating system for structural analysis.
Introduction: The Imperative for Unambiguous Characterization
The molecule 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid, with its distinct combination of a halogenated aromatic ether and a strained cyclopropane ring, represents a class of compounds with significant potential in medicinal chemistry and materials science. The precise arrangement of these functional groups dictates its chemical reactivity, biological activity, and physical properties. Therefore, its unambiguous structural elucidation is not merely an academic exercise but a critical prerequisite for any further research, development, or regulatory submission.
The process of structure determination is a systematic investigation.[1][2] It begins with determining the molecular formula, proceeds to identify key functional groups, and culminates in establishing the precise connectivity of every atom.[1] This guide outlines an integrated analytical workflow designed to achieve this with a high degree of confidence.
The Integrated Spectroscopic Workflow
A robust structural elucidation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle. Our approach is hierarchical, starting with broad-stroke information and progressively adding layers of high-resolution detail.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry (MS): Establishing the Molecular Formula
Expertise & Rationale: Mass spectrometry is the first essential step. It provides the single most fundamental piece of data: the molecular weight of the compound. High-resolution mass spectrometry (HRMS) further refines this to yield an exact mass, which allows for the unambiguous determination of the molecular formula. For 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid (C₁₁H₁₁ClO₃), we anticipate a characteristic isotopic pattern for the molecular ion [M] due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This pattern is a critical validation point.
Experimental Protocol (Hypothetical):
Sample Preparation: Dissolve ~1 mg of the compound in a suitable solvent (e.g., methanol or acetonitrile).
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. Operate in both positive and negative ion modes to maximize information.
Data Acquisition: Acquire a full scan spectrum from m/z 50 to 500.
Tandem MS (MS/MS): Select the molecular ion peaks ([M+H]⁺ or [M-H]⁻) for collision-induced dissociation (CID) to observe fragmentation patterns.
Predicted Data & Interpretation:
The fragmentation pattern provides a preliminary roadmap of the molecule's construction. Cleavage at the most labile bonds, such as the ether linkage, is expected to be prominent.
Cleavage of the ether C-O bond, forming the 4-chlorophenoxymethyl cation
[C₆H₄ClO]⁻
C₆H₄ClO⁻
127.00 / 129.00
Cleavage forming the 4-chlorophenoxide anion
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Rationale: IR spectroscopy is a rapid and highly effective method for confirming the presence of key functional groups.[1] The vibrational frequencies of bonds within the molecule serve as fingerprints for these groups. For our target molecule, we are specifically looking for evidence of the carboxylic acid (both O-H and C=O stretches), the aromatic ring, and the C-O ether linkage.
Experimental Protocol:
Sample Preparation: Prepare a thin film of the solid sample on a KBr plate or analyze using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
Predicted Data & Interpretation:
The presence of a very broad O-H stretch overlapping the C-H region is highly characteristic of a hydrogen-bonded carboxylic acid dimer.[5][6][7][8]
Frequency Range (cm⁻¹)
Vibration Type
Functional Group
Significance
3300 - 2500 (very broad)
O-H stretch
Carboxylic Acid
Confirms the acidic proton, broadness indicates H-bonding.[5][6][8]
~1710 (strong)
C=O stretch
Carboxylic Acid
Confirms the carbonyl group. Position suggests a dimeric state.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
Expertise & Rationale: NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.[2][11][12] A combination of 1D and 2D NMR experiments allows us to map out not only the number and type of protons and carbons but also how they are connected to each other.[13][14]
Experimental Protocol:
Sample Preparation: Dissolve ~10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
1D Spectra Acquisition: Acquire standard ¹H, ¹³C, and DEPT-135 spectra.
2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra to establish correlations.
¹H NMR: Proton Environment and Neighbors
Interpretation: The ¹H NMR spectrum reveals the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).
Predicted δ (ppm)
Multiplicity
Integration
Assignment
Rationale
> 10.0
Broad Singlet
1H
H -OOC-
The acidic proton of a carboxylic acid is highly deshielded and often broad.[5][6]
~7.30
Doublet
2H
Ar-H (ortho to Cl)
Protons on the aromatic ring, deshielded by the electronegative Cl and O. Split by ortho neighbors.
~6.90
Doublet
2H
Ar-H (ortho to O)
Protons on the aromatic ring, shielded by the electron-donating oxygen. Split by ortho neighbors.
~4.10
Singlet
2H
-O-CH₂ -
Methylene protons adjacent to an ether oxygen are deshielded. No adjacent protons results in a singlet.[9]
1.5 - 1.0
Multiplets
4H
Cyclopropane CH₂
Protons on a cyclopropane ring are highly shielded and exhibit complex splitting due to geminal and vicinal coupling.[15][16]
¹³C and DEPT-135 NMR: The Carbon Skeleton
Interpretation: The ¹³C NMR spectrum shows the number of unique carbon environments.[17] The DEPT-135 experiment distinguishes between CH₃/CH (positive signals), CH₂ (negative signals), and quaternary carbons (absent).[18]
Quaternary cyclopropane carbon attached to two other carbons and the CH₂ group.
~15
Negative
Cyclopropane C H₂
The CH₂ carbons of the cyclopropane ring are highly shielded.[20]
2D NMR: Assembling the Pieces
Expertise & Rationale: While 1D NMR provides the fragments, 2D NMR shows how they are connected.[13][21] COSY identifies proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) proton-carbon correlations, which are crucial for linking fragments across quaternary carbons or heteroatoms like oxygen.[22][23]
Caption: Logic of 2D NMR in connecting molecular fragments.
COSY (COrrelation SpectroscopY): Would show correlations between the two different aromatic protons and complex correlations among the four cyclopropane protons.
HSQC (Heteronuclear Single Quantum Coherence): Would definitively link each proton signal to its directly attached carbon signal (e.g., δH ~7.30 with δC ~129.5; δH ~4.10 with δC ~72).[23]
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for final confirmation. We would expect to see a crucial correlation from the methylene protons (-O-CH₂ -) at ~4.10 ppm to the aromatic quaternary carbon (Ar-C -O) at ~157 ppm. This proves the ether linkage. We would also see correlations from these same methylene protons to the quaternary carbon of the cyclopropane ring, confirming the attachment point.
X-ray Crystallography: The Gold Standard
Expertise & Rationale: When a suitable single crystal can be grown, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[24][25][26] It determines the three-dimensional arrangement of atoms in space, yielding precise bond lengths, bond angles, and stereochemical information.[27][28] This technique is particularly valuable for confirming the relative stereochemistry of complex molecules and for studying intermolecular interactions in the solid state.[27]
Experimental Protocol:
Crystallization: Grow a single crystal of at least 20-50 μm in all dimensions, typically through slow evaporation from a suitable solvent or solvent mixture.[24]
Data Collection: Mount the crystal on a diffractometer and expose it to a monochromatic X-ray beam.[28] Collect diffraction data as the crystal is rotated.
Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which an atomic model is built and refined to match the experimental data.[28]
Conclusion: A Synthesis of Evidence
The structural elucidation of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid is achieved not by a single measurement but by the logical synthesis of data from a suite of spectroscopic techniques. Mass spectrometry establishes the molecular formula. IR spectroscopy confirms the presence of the required functional groups. A comprehensive set of 1D and 2D NMR experiments meticulously pieces together the atomic framework, establishing the precise connectivity. Finally, X-ray crystallography can provide the ultimate, indisputable 3D structure. Following this rigorous, self-validating workflow ensures the highest degree of confidence in the final structural assignment, providing a solid foundation for all subsequent scientific endeavors.
References
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
Diamond Light Source. (n.d.). About Small Molecule X-ray Crystallography. Retrieved from [Link]
North Carolina State University, METRIC. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]
Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]
Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
Doc Brown's Chemistry. (2026). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]
Defense Technical Information Center (DTIC). (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]
MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]
Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society.
Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society.
Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
University of Manitoba. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]
Colnago, L. A., et al. (2019). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Journal of Agricultural and Food Chemistry.
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
American Chemical Society Publications. (2020, December 7). Review of Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (New Developments in NMR). Retrieved from [Link]
ResearchGate. (n.d.). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Retrieved from [Link]
National Institutes of Health. (n.d.). Microscale Methodology for Structure Elucidation of Natural Products. Retrieved from [Link]
Breitmaier, E. (n.d.). Structure Elucidation by NMR in Organic Chemistry. Wiley.
Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences (JCHPS).
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology.
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]
Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]
Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
National Institutes of Health. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Retrieved from [Link]
Google Patents. (n.d.). US7166750B1 - Process for the preparation of 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone.
Steimer, S. S., Kourtchev, I., & Kalberer, M. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated molecules (HOMs) in atmospheric aerosols. University of Cambridge.
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]
Liu, X. H., et al. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pesticide Biochemistry and Physiology.
Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
Technical Disclosure Commons. (2022, November 21). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]
Synthesis of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic Acid: An In-Depth Experimental Guide
For correspondence: Abstract This comprehensive application note provides a detailed experimental protocol for the multi-step synthesis of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid, a valuable building block...
Author: BenchChem Technical Support Team. Date: April 2026
For correspondence:
Abstract
This comprehensive application note provides a detailed experimental protocol for the multi-step synthesis of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis strategy involves the initial preparation of a key intermediate, ethyl 1-(hydroxymethyl)cyclopropanecarboxylate, followed by a Williamson ether synthesis with 4-chlorophenol, and concluding with the hydrolysis of the resulting ester to yield the final carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Introduction
Cyclopropane rings are privileged motifs in medicinal chemistry, often imparting unique conformational rigidity and metabolic stability to drug candidates. The target molecule, 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid, incorporates this desirable structural feature along with a substituted phenoxy moiety, making it a precursor of significant interest for the synthesis of novel therapeutic agents. The synthetic route detailed herein is designed for efficiency and scalability, proceeding through well-established and reliable chemical transformations.
The overall synthetic pathway can be visualized as a three-stage process:
Intermediate Synthesis: Reduction of a commercially available diester to the corresponding mono-alcohol.
Ether Formation: Coupling of the alcohol intermediate with 4-chlorophenol via a Williamson ether synthesis.
Final Product Formation: Hydrolysis of the ester to the target carboxylic acid.
This document will provide a thorough walkthrough of each stage, complete with reagent specifications, reaction conditions, and purification procedures.
Visualization of the Synthetic Workflow
The following diagram illustrates the sequential steps involved in the synthesis of the target compound.
Caption: Synthetic workflow for 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid.
Experimental Protocols
PART 1: Synthesis of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (Intermediate 1)
This initial stage focuses on the selective reduction of one of the ester groups of diethyl cyclopropane-1,1-dicarboxylate to a primary alcohol. The choice of lithium tri-tert-butoxyaluminum hydride is critical as it is a milder reducing agent than lithium aluminum hydride, which helps in preventing the over-reduction of both ester groups.[1]
Materials and Reagents:
Reagent
Grade
Supplier
Diethyl cyclopropane-1,1-dicarboxylate
98%
Sigma-Aldrich
Lithium tri-tert-butoxyaluminum hydride
1.0 M in THF
Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous
≥99.9%, inhibitor-free
Sigma-Aldrich
Sodium bisulfate (NaHSO₄)
ACS reagent
Fisher Scientific
Diethyl ether, anhydrous
≥99.7%
Fisher Scientific
Anhydrous magnesium sulfate (MgSO₄)
Reagent grade
VWR Chemicals
Procedure:
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add diethyl cyclopropane-1,1-dicarboxylate (6 g, 32.20 mmol).
Solvent Addition: Add anhydrous tetrahydrofuran (129 mL) to the flask and stir until the diester is fully dissolved.
Addition of Reducing Agent: Slowly add a 1.0 M solution of lithium tri-tert-butoxyaluminum hydride in THF (70.90 mL, 70.90 mmol) dropwise to the stirred solution at room temperature.
Reaction Progression: After the addition is complete, heat the reaction mixture to 65°C and maintain this temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by the slow addition of a 10% aqueous solution of sodium bisulfate (275 mL).
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]
Purification: The crude product, ethyl 1-(hydroxymethyl)cyclopropanecarboxylate, is obtained as a light yellow oil (expected yield: ~4.60 g, 91%).[1] Further purification can be achieved by column chromatography on silica gel if necessary.
PART 2: Synthesis of Ethyl 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylate (Intermediate 2)
This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers.[2][3][4] The alkoxide of 4-chlorophenol, generated in situ using a strong base like sodium hydride, acts as the nucleophile. The hydroxyl group of Intermediate 1 is first converted to a better leaving group, a tosylate, to facilitate the nucleophilic substitution.
Materials and Reagents:
Reagent
Grade
Supplier
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
As synthesized in Part 1
-
4-Chlorophenol
99%
Acros Organics
Sodium hydride (NaH)
60% dispersion in mineral oil
Sigma-Aldrich
p-Toluenesulfonyl chloride (TsCl)
98%
Sigma-Aldrich
Triethylamine (TEA)
≥99.5%
Sigma-Aldrich
Dichloromethane (DCM), anhydrous
≥99.8%
Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous
99.8%
Sigma-Aldrich
Saturated aqueous ammonium chloride (NH₄Cl)
ACS reagent
Fisher Scientific
Brine (saturated aqueous NaCl)
ACS reagent
Fisher Scientific
Procedure:
Activation of the Alcohol:
In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (4.0 g, 27.7 mmol) and p-toluenesulfonyl chloride (5.82 g, 30.5 mmol) in anhydrous dichloromethane (100 mL).
Cool the solution to 0°C using an ice bath.
Slowly add triethylamine (4.6 mL, 33.2 mmol) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12 hours.
Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated intermediate.
Williamson Ether Synthesis:
In a separate dry 250 mL three-necked round-bottom flask under a nitrogen atmosphere, carefully add sodium hydride (60% dispersion in mineral oil, 1.33 g, 33.2 mmol) to anhydrous N,N-dimethylformamide (80 mL).
Cool the suspension to 0°C and add a solution of 4-chlorophenol (3.56 g, 27.7 mmol) in anhydrous DMF (20 mL) dropwise.
Stir the mixture at room temperature for 1 hour to ensure complete formation of the phenoxide.
Add the solution of the tosylated intermediate from step 1 in anhydrous DMF (20 mL) to the phenoxide solution.
Heat the reaction mixture to 80°C and stir for 12 hours.
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), and dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
PART 3: Synthesis of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic Acid (Final Product)
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification.[5][6]
In a 250 mL round-bottom flask, dissolve ethyl 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylate (e.g., 5.0 g, 18.6 mmol) in a mixture of ethanol (50 mL) and water (50 mL).
Add sodium hydroxide pellets (1.49 g, 37.2 mmol) to the solution.
Heat the mixture to reflux and maintain for 4 hours, or until TLC indicates complete consumption of the starting material.
Work-up and Acidification:
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2 M hydrochloric acid. A white precipitate should form.
Isolation of Product:
Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid, as a white solid.
Recrystallization (Optional):
The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain a high-purity solid.
Reaction Mechanism Visualization
The core of this synthesis lies in the SN2 mechanism of the Williamson ether synthesis.
Caption: SN2 mechanism of the Williamson ether synthesis step.
Conclusion
The protocol outlined in this application note provides a robust and well-defined pathway for the synthesis of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid. By detailing not only the procedural steps but also the chemical principles behind them, this guide aims to empower researchers to successfully and safely synthesize this valuable compound for their research and development endeavors. Adherence to standard laboratory safety practices is paramount throughout all stages of this synthesis.
References
University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
J&K Scientific LLC. (2021, March 22). Williamson Ether Synthesis. Retrieved from [Link]
Google Patents. (1998, March 17). US5728896A - Process for the preparation of hydroxymethyl-cyclopropane.
Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]
Thermo Scientific Alfa Aesar. (n.d.). Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate, 95% 1 g. Retrieved from [Link]
Wikipedia. (n.d.). 4-Chlorophenol. Retrieved from [Link]
Archive ouverte UNIGE. (n.d.). The Hydrolysis of Ethyl 1-Methyl-2,4-cyclopentadiene-1-carboxylate by Nonenzymatic and Enzymatic Methods. Retrieved from [Link]
PMC. (n.d.). 2-[(E)-(4-Bromophenyl)iminomethyl]-4-chlorophenol. Retrieved from [Link]
Technical Disclosure Commons. (2022, November 21). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]
ScienceDirect. (2007, February 1). Wet oxidation of 4-chlorophenol: Kinetic study. Retrieved from [Link]
Organic Syntheses. (2016, September 27). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Retrieved from [Link]
PMC. (n.d.). Ethyl 1-[(4-acetyl-2-methoxyphenoxy)methyl]cyclopropane-1-carboxylate. Retrieved from [Link]
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
Application Note: Advanced Purification Strategies for Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl] (Formula: C11H11ClO3 ) Introduction & Chemical Profiling The p...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Compound: Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl] (Formula:
C11H11ClO3
)
Introduction & Chemical Profiling
The purification of Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl] requires a strategic approach dictated by its amphiphilic structure. The molecule features a highly lipophilic 4-chlorophenoxymethyl moiety paired with a polar, ionizable cyclopropanecarboxylic acid headgroup. This structural dichotomy allows scientists to exploit pH-dependent solubility and hydrophobic interactions to achieve pharmaceutical-grade purity (>99.5%).
Understanding the physicochemical properties of the target compound is the foundation of any self-validating purification system.
Contains a halogen; easily detectable via UV spectroscopy (254 nm).
Molecular Weight
226.66 g/mol
Small molecule; highly suitable for standard C18 Reverse-Phase HPLC.
Estimated pKa
4.5 – 5.0
Can be selectively deprotonated by weak bases for aqueous partitioning.
Estimated LogP
~2.8 – 3.2
Highly soluble in organic solvents (EtOAc, DCM) when in its protonated state.
Purification Workflow & Decision Matrix
The following workflow outlines a three-tier purification strategy: bulk impurity removal via Liquid-Liquid Extraction (LLE), intermediate purification via recrystallization, and final polishing via Preparative HPLC.
Fig 1: Stepwise purification workflow for 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid.
Causality & Principle:
This step exploits the pKa difference between the target carboxylic acid and neutral/basic reaction impurities. By utilizing a weak base like sodium bicarbonate (
NaHCO3
), the carboxylic acid is selectively deprotonated into a water-soluble sodium carboxylate salt.
NaHCO3
is chosen over strong bases like sodium hydroxide (
NaOH
) to prevent the unwanted hydrolysis of potential ester impurities or the formation of unbreakable emulsions ([1]; [2]).
Step-by-Step Methodology:
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of crude.
Basic Partitioning: Transfer to a separatory funnel. Add an equal volume of 1M aqueous
NaHCO3
. Vent the funnel frequently to release
CO2
gas.
Phase Separation: Allow the layers to separate. The target compound is now in the lower aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer containing hydrophobic impurities.
Acidification: Place the aqueous extract in an ice bath. Slowly add 6M Hydrochloric Acid (
HCl
) dropwise while stirring until the solution reaches pH 2.0 (verify with pH paper). The protonated target acid will precipitate as a white/off-white solid.
Recovery: Extract the precipitated aqueous mixture with fresh EtOAc (3 x 15 mL). Combine the organic layers, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Protocol B: Solvent-Pair Recrystallization
Causality & Principle:
Recrystallization relies on temperature-dependent solubility. The rigid cyclopropane ring and planar chlorophenyl group facilitate stable crystal lattice formation. Ethanol acts as the "good solvent" while water acts as the "anti-solvent", a standard approach for aryloxy carboxylic acids ([3]).
Step-by-Step Methodology:
Dissolution: Suspend the crude solid in a minimum volume of boiling Ethanol.
Lattice Induction: Slowly add hot Water dropwise until slight turbidity persists in the boiling solution. Add a single drop of Ethanol to clear the turbidity.
Controlled Cooling: Remove from heat and allow the flask to cool undisturbed to room temperature, promoting the growth of large, pure crystals.
Maturation: Transfer the flask to an ice bath (4°C) for 2 hours to maximize yield.
Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with ice-cold 10% Ethanol/Water to remove surface impurities. Dry in a vacuum oven at 40°C overnight.
Protocol C: Preparative Reverse-Phase HPLC
Causality & Principle:
For drug development applications requiring >99.5% purity, preparative HPLC is mandatory to resolve structurally similar impurities (e.g., regioisomers). Adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase lowers the pH to ~2.0, well below the compound's pKa. This suppresses ionization, forcing the molecule into its neutral, hydrophobic state. This prevents peak tailing and ensures strong, uniform retention on the C18 stationary phase ([4]; [5]).
Table 2: Preparative HPLC Method Parameters
Parameter
Value
Rationale
Column
C18, 21.2 x 250 mm, 5 µm
High surface area for preparative-scale hydrophobic retention.
Optimal linear velocity for a 21.2 mm ID preparative column.
Detection
UV at 254 nm and 280 nm
Captures the strong
π−π∗
transitions of the chlorophenyl ring.
Step-by-Step Methodology:
Sample Preparation: Dissolve the recrystallized compound in a 50:50 mixture of Mobile Phase A and B at a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.
Injection & Elution: Inject the sample into the preparative HPLC system and initiate the gradient outlined in Table 2.
Fraction Collection: Monitor the UV chromatogram. Collect the major peak eluting at the expected retention time (typically between 12-15 minutes under these conditions).
Lyophilization: Pool the pure fractions, freeze at -80°C, and lyophilize to sublime the water, acetonitrile, and volatile TFA, yielding the ultra-pure target compound.
Analytical Validation
To validate the success of the purification system:
LC-MS: Confirm the mass (
[M−H]−
= 225.1 m/z in negative ion mode) and assess chromatographic purity (>99.5%).
1H-NMR: Ensure the absence of residual solvents (e.g., ethanol peaks at 1.06 ppm and 3.49 ppm) and confirm the integration of the cyclopropane protons (multiplets around 1.0-1.5 ppm) relative to the aromatic protons.
References
Wikipedia Contributors. "Acid–base extraction." Wikipedia, The Free Encyclopedia. URL:[Link]
Application Note: High-Sensitivity LC-MS/MS Quantification of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic Acid in Biological Matrices
Executive Summary This application note details a robust, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the quantification of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This application note details a robust, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the quantification of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid (CPMCA) in complex biological matrices. Designed for researchers and drug development professionals, this guide bypasses generic protocols to provide a field-proven, self-validating analytical workflow. By leveraging mixed-mode solid-phase extraction (SPE) and optimized negative electrospray ionization (ESI-), this method effectively mitigates matrix effects while achieving lower limits of quantification (LLOQ) suitable for rigorous pharmacokinetic (PK) and toxicological profiling.
Chemical Context & Analytical Challenges
CPMCA (CAS: 1780867-35-7; Formula: C₁₁H₁₁ClO₃) is a specialized organic acid featuring a cyclopropane ring, a carboxylic acid moiety, and a 4-chlorophenoxymethyl group. Structurally, it shares significant homology with the "fibrate" class of lipid-regulating drugs (e.g., clofibric acid, ciprofibrate), which act as PPARα agonists[1].
The Analytical Challenge:
CPMCA lacks a strong conjugated chromophore system, rendering traditional HPLC-UV methods insufficiently sensitive for trace-level bioanalysis. Furthermore, the quantification of small, polar carboxylic acids in biological fluids (plasma, urine) is notoriously susceptible to ion suppression from endogenous matrix components when analyzed at low picogram levels without derivatization[2]. Therefore, an advanced LC-MS/MS approach utilizing targeted sample clean-up is mandatory.
Methodological Rationale (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why specific experimental parameters are chosen, rather than simply executing a recipe.
Ionization Strategy: The Causality of Buffer Selection
Carboxylic acids are optimally analyzed in negative ion mode (ESI-) due to their propensity to deprotonate and form stable [M-H]⁻ precursor ions. However, a purely basic mobile phase (which maximizes deprotonation) severely compromises the retention of small polar acids on standard reversed-phase C18 columns.
The Solution: We utilize a weakly acidic aqueous buffer consisting of 0.05% acetic acid and 5 mM ammonium acetate (pH ~4.4). This specific pH maintains the analyte in a partially protonated state for optimal hydrophobic retention on the column, while the volatile ammonium acetate acts as a proton sink in the ESI source's desolvation zone, driving efficient gas-phase deprotonation[3].
Protein precipitation (PPT) is often the default choice for high-throughput bioanalysis; however, it fails to remove endogenous phospholipids. In negative ESI, these co-eluting phospholipids compete for charge droplets, causing severe signal suppression[4].
The Solution: We employ Mixed-mode Strong Anion Exchange (MAX) SPE. The quaternary amine sorbent strongly binds the deprotonated carboxylic acid of CPMCA via ionic interactions. This allows for aggressive washing with 100% methanol to completely wash away neutral lipids and phospholipids before eluting the target analyte with an acidic organic solvent that disrupts the ionic bond.
A Self-Validating System
To ensure trustworthiness and data integrity, this protocol is designed as a self-validating system. It mandates the calculation of the Internal Standard (IS)-normalized Matrix Factor (MF) during every validation run. Furthermore, Incurred Sample Reanalysis (ISR) is integrated into the workflow to verify the reproducibility of the method in real-world study samples, strictly adhering to the 2018 FDA Bioanalytical Method Validation Guidance[5].
Spiking: Aliquot 200 µL of plasma sample into a 1.5 mL microcentrifuge tube. Add 20 µL of IS working solution (100 ng/mL Clofibric acid-d₄).
Pretreatment: Add 200 µL of 2% NH₄OH in H₂O to the sample. Vortex for 30 seconds. (Causality: Raises the pH to ensure the carboxylic acid group of CPMCA is fully ionized prior to loading).
Conditioning: Condition the MAX SPE cartridge with 1.0 mL of MeOH, followed by 1.0 mL of H₂O.
Loading: Apply the pretreated sample to the cartridge at a flow rate of ~1 mL/min.
Wash 1 (Aqueous): Wash with 1.0 mL of 5% NH₄OH in H₂O. (Causality: Removes basic and neutral water-soluble interferences).
Wash 2 (Organic): Wash with 1.0 mL of 100% MeOH. (Causality: Removes highly hydrophobic neutral interferences, specifically phospholipids, preventing matrix effects).
Elution: Elute the analytes into a clean collection tube using 1.0 mL of MeOH containing 2% Formic Acid. (Causality: The strong acid neutralizes the charge on CPMCA, breaking the ionic interaction with the sorbent).
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (10% B), vortex, and transfer to an autosampler vial.
LC-MS/MS Conditions
Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
Column Temperature: 40°C.
Mobile Phase A: 5 mM Ammonium Acetate + 0.05% Acetic Acid in H₂O.
Caption: Proposed ESI-negative fragmentation pathway for CPMCA [M-H]⁻ precursor ion.
References
Trace-level determination of pharmaceutical residues by LC-MS/MS in natural and treated waters. A pilot-survey study - PubMed (nih.gov). 1
Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note - Agilent. 2
LC-MS analysis and environmental risk of lipid regulators - UAL. 4
Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds - Frontiers. 3
Single-analyte biomarker assays for pharmacodynamic or safety assessment during biotherapeutic development (Citing FDA Bioanalytical Method Validation Guidance 2018) - Mesa Labs. 5
applications of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid in agrochemicals
An In-Depth Technical Guide to the Agrochemical Applications of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid As the agricultural sector faces increasing instances of herbicide resistance and stringent environme...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Agrochemical Applications of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid
As the agricultural sector faces increasing instances of herbicide resistance and stringent environmental regulations, the development of novel active ingredients and pro-herbicides has become paramount. 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid (CAS: 1780867-35-7) —hereafter referred to as CPCM —represents a highly specialized structural motif bridging the gap between classic phenoxyacetic acid auxins and cyclopropane-based plant growth regulators[1].
This application note explores the mechanistic rationale, formulation strategies, and analytical protocols for utilizing CPCM as a sterically hindered pro-herbicide and chemical hybridization agent.
Mechanistic Rationale: The "Steric Shield" Pro-Herbicide Concept
Classic phenoxy herbicides, such as 2,4-D or MCPA, act as synthetic auxins that overstimulate plant growth, leading to senescence[2]. However, their rapid degradation in certain soil microbiomes limits their residual efficacy. Furthermore, weeds are increasingly developing resistance through enhanced metabolic detoxification.
To circumvent this, agrochemical design has shifted toward pro-herbicides —compounds that are inactive upon application but undergo bioactivation within the target plant[3].
CPCM is engineered with a quaternary carbon at the 1-position of a cyclopropane ring, directly attached to both a carboxylic acid and a (4-chlorophenoxy)methyl moiety.
The Causality of the Cyclopropane Ring: The cyclopropane ring introduces extreme conformational rigidity and steric bulk around the carboxylate group. Unlike straight-chain phenoxybutanoic acids (e.g., MCPB) which undergo rapid
β
-oxidation to become active[4], the cyclopropane moiety in CPCM restricts bond rotation. This "steric shield" prevents premature microbial degradation in the soil.
Bioactivation: Once absorbed through the foliar cuticle, plant-specific cytochrome P450 enzymes mediate the oxidative cleavage of the ether linkage, slowly releasing the active auxin-mimic payload directly into the vascular tissue.
Metabolic bioactivation pathway of the CPCM pro-herbicide into an active auxin mimic.
Physicochemical Profiling
Before formulating CPCM for field trials, it is critical to understand its physicochemical baseline. The presence of the halogenated aromatic ring makes it highly lipophilic, while the carboxylic acid provides a pH-dependent solubility switch.
To ensure maximum foliar uptake, CPCM must be formulated as an Emulsifiable Concentrate (EC). The following protocol is a self-validating system designed to ensure thermodynamic stability across varying water hardness levels.
Rationale for Excipient Selection:
We utilize a dual-surfactant system. Calcium dodecylbenzenesulfonate (CaDDBS) provides anionic electrostatic repulsion, while Castor oil ethoxylate (EL-40) provides non-ionic steric hindrance. This combination prevents droplet coalescence (Ostwald ripening) when the EC is diluted in the farmer's spray tank.
Step-by-Step Methodology:
Active Dissolution: Weigh 100 g of technical-grade CPCM (95% purity)[1]. Dissolve slowly into 750 mL of Aromatic 150 fluid (a heavy aromatic naphtha solvent) under continuous high-shear agitation at 40°C. Causality: Mild heating reduces solvent viscosity and accelerates the dissolution of the sterically hindered cyclopropane structure.
Surfactant Integration: Add 50 g of CaDDBS and 50 g of EL-40 to the vortex.
Volume Adjustment: Bring the total volume to 1.0 L using Aromatic 150 fluid.
Self-Validation (Cold Test): Transfer a 50 mL aliquot to a glass centrifuge tube and store at 0°C for 7 days. Validation logic: If no CPCM crystals precipitate, the solvent ratio is validated for winter storage.
Self-Validation (Emulsion Stability): Dilute 1 mL of the EC into 99 mL of standard hard water (342 ppm CaCO3 equivalent) in a graduated cylinder. Invert 10 times. Validation logic: A spontaneous, translucent microemulsion with <0.5 mL of creaming after 2 hours confirms optimal surfactant balance.
Analytical Protocol: In Planta Pharmacokinetic Profiling
To prove the pro-herbicide hypothesis, we must track the in planta conversion of CPCM to its active metabolites. This requires a highly selective LC-MS/MS workflow.
Rationale for Analytical Choices:
We employ the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method. The addition of magnesium sulfate (
MgSO4
) drives the partitioning of the acidic CPCM and its metabolites into the acetonitrile phase via a "salting-out" effect, while simultaneously precipitating interfering plant proteins. Electrospray Ionization in negative mode (ESI-) is selected because the carboxylic acid moiety readily loses a proton (
[M−H]−
) in the MS source, providing superior signal-to-noise ratios.
Step-by-step LC-MS/MS workflow for quantifying in planta pro-herbicide metabolites.
Step-by-Step Methodology:
Tissue Disruption: Harvest 1.0 g of treated weed foliage (e.g., Amaranthus retroflexus) at 12, 24, and 48 hours post-application. Flash-freeze in liquid nitrogen and homogenize into a fine powder.
Internal Standard Spiking: Spike the homogenate with 50 µL of isotopically labeled 2,4-D-
d3
(1 µg/mL). Causality: The internal standard corrects for matrix-induced ion suppression during ESI-, ensuring the final quantification is a self-validating absolute value.
Extraction: Add 10 mL of 1% formic acid in acetonitrile. Vortex for 1 minute. Add QuEChERS salts (4 g
MgSO4
, 1 g NaCl) and centrifuge at 4000 rpm for 5 minutes.
Clean-up: Pass 2 mL of the supernatant through a pre-conditioned polymeric reversed-phase SPE cartridge (e.g., Oasis HLB). Elute with 100% methanol.
LC-MS/MS Acquisition: Inject 5 µL onto a C18 column (2.1 x 100 mm, 1.8 µm).
Table 2: Optimized LC-MS/MS MRM Parameters
Analyte
Precursor Ion (
[M−H]−
)
Product Ion (Quantifier)
Collision Energy (eV)
CPCM (Parent)
225.0 m/z
127.0 m/z (Chlorophenol fragment)
18
Active Metabolite
185.0 m/z
141.0 m/z
22
2,4-D-
d3
(IS)
222.0 m/z
164.0 m/z
20
By monitoring the decay of the 225.0 m/z signal and the concurrent rise of the 185.0 m/z signal over the 48-hour time course, researchers can definitively map the bioactivation kinetics of the CPCM pro-herbicide in target species.
Application Note: Derivatization Strategies for 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic Acid in Advanced Bioassays
Introduction & Mechanistic Rationale 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid (CAS: 1780867-35-7) is a sterically constrained, lipophilic carboxylic acid [3]. Structurally related to known GPR120 modulators...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid (CAS: 1780867-35-7) is a sterically constrained, lipophilic carboxylic acid [3]. Structurally related to known GPR120 modulators and fibrate-class pharmacophores, this compound is of significant interest in metabolic and inflammatory drug discovery. However, deploying this molecule in standard bioassays presents two distinct challenges:
Analytical Sensitivity: Aliphatic carboxylic acids exhibit notoriously poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), suffering from severe matrix effects and signal suppression in reversed-phase liquid chromatography.
Target Identification: The molecule lacks inherent fluorophores or affinity tags, making it invisible in target-pull-down (chemoproteomic) assays.
To overcome these limitations, the carboxylic acid moiety serves as an ideal synthetic handle. This guide details two field-proven derivatization workflows: 3-Nitrophenylhydrazine (3-NPH) derivatization for sub-nanomolar LC-MS/MS quantification, and Biotin-PEG4-Amine conjugation for the generation of affinity probes used in target deconvolution.
Workflow A: 3-NPH Derivatization for LC-MS/MS Quantification
The Causality of the Chemical Choice
Underivatized carboxylic acids often elute in the solvent front of reversed-phase columns and yield weak
[M−H]−
ions. Derivatization with 3-NPH via carbodiimide chemistry addresses both issues simultaneously [1]. The addition of the hydrophobic phenyl ring drastically improves retention on C18 columns, while the highly electronegative nitro group acts as an electron sink, stabilizing the negative charge and boosting negative-ion ESI sensitivity by 10- to 100-fold [2].
Pyridine is utilized as a nucleophilic catalyst in this reaction. It reacts with the EDC-activated O-acylisourea intermediate to form a highly reactive acylpyridinium ion, preventing the formation of inactive N-acylurea byproducts and ensuring quantitative conversion of the cyclopropanecarboxylic acid.
Step-by-Step Protocol
Note: This protocol is a self-validating system. The successful conversion can be confirmed by observing a mass shift of +135.1 Da (addition of 3-NPH [153.1 Da] minus water [18.0 Da]).
Reagent Preparation:
Reagent 1 (3-NPH): Prepare a 200 mM solution of 3-Nitrophenylhydrazine hydrochloride in 50% aqueous methanol.
Reagent 2 (EDC/Pyridine): Prepare a solution containing 120 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 6% (v/v) pyridine in 50% aqueous methanol.
Sample Extraction: Extract 50 µL of plasma/cell lysate using 150 µL of ice-cold acetonitrile. Centrifuge at 14,000 × g for 10 min. Transfer 50 µL of the supernatant to a mass spectrometry vial.
Derivatization Reaction:
Add 20 µL of Reagent 1 to the sample.
Add 20 µL of Reagent 2 to the sample.
Vortex for 10 seconds to ensure homogenous mixing.
Incubation: Incubate the mixture in a thermoshaker at 40°C for 30 minutes.
Quenching & Dilution: Stop the reaction by adding 410 µL of 10% aqueous methanol containing an isotopically labeled internal standard (e.g.,
13C4
-cholic acid).
Analysis: Inject 5 µL into the LC-MS/MS system.
Workflow for 3-NPH derivatization and LC-MS/MS quantification of the target carboxylic acid.
Workflow B: Biotin-PEG4-Amine Conjugation for Target Identification
The Causality of the Chemical Choice
To identify the cellular targets of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid, the molecule must be immobilized on a solid support (e.g., Streptavidin agarose). Directly coupling biotin to the molecule would result in severe steric hindrance, preventing the target protein from accessing the pharmacophore. We utilize a Biotin-PEG4-Amine linker. The hydrophilic PEG4 spacer provides a flexible, 14-angstrom extension that maintains the solubility of the probe and allows the pharmacophore to freely enter deep protein binding pockets.
Step-by-Step Protocol
NHS-Ester Activation:
Dissolve 10 mg (approx. 44 µmol) of the target carboxylic acid in 500 µL of anhydrous Dimethylformamide (DMF).
Add 1.5 equivalents of EDC-HCl (12.6 mg) and 1.5 equivalents of N-Hydroxysuccinimide (NHS) (7.6 mg).
Stir at room temperature for 2 hours under nitrogen. Validation: TLC or LC-MS will show the disappearance of the starting material and the formation of the NHS-ester intermediate (
[M+H]+
approx. 324.7).
Amide Coupling:
Add 1.1 equivalents of Biotin-PEG4-Amine (20.3 mg) to the reaction mixture.
Add 3 equivalents of N,N-Diisopropylethylamine (DIPEA) (23 µL) to maintain basicity and neutralize the HCl salt of EDC.
Stir overnight at room temperature.
Purification:
Purify the crude mixture via semi-preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Lyophilize the product fractions to yield the pure affinity probe.
Biotin-PEG4-amine affinity probe workflow for target protein identification via pull-down.
Quantitative Data & Reaction Summaries
The following tables summarize the critical analytical parameters and formulation metrics required to execute and validate these protocols.
Table 2: Reagent Matrix for Biotin-PEG4-Amine Conjugation
Reagent
Function
Equivalents
Mass / Volume
Concentration in Reaction
1-[(4-chlorophenoxy)methyl]...
Pharmacophore
1.0 eq
10.0 mg
~88 mM
EDC-HCl
Coupling Agent
1.5 eq
12.6 mg
~132 mM
NHS
Activating Agent
1.5 eq
7.6 mg
~132 mM
Biotin-PEG4-Amine
Affinity Linker
1.1 eq
20.3 mg
~97 mM
DIPEA
Organic Base
3.0 eq
23.0 µL
~264 mM
Anhydrous DMF
Solvent
N/A
500 µL
N/A
References
Han, J., et al. "Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS." Electrophoresis, 2013.[Link]
Pu, Q., et al. "Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage." Analytical Chemistry, 2021.[Link]
Application
Application Note: 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid as a Conformationally Restricted Chemical Probe for PPARα Profiling
Executive Summary The development of highly specific chemical probes is critical for elucidating the structural dynamics of nuclear receptors. 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid is a conformationally...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of highly specific chemical probes is critical for elucidating the structural dynamics of nuclear receptors. 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid is a conformationally restricted analog of classic fibrate drugs (e.g., clofibric acid). Fibrates are well-established agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a master transcriptional regulator of lipid metabolism[1].
By replacing the flexible aliphatic chain of traditional fibrates with a rigid cyclopropane ring, this chemical probe locks the 4-chlorophenoxy moiety and the carboxylic acid into a highly specific spatial orientation. Cyclopropane-based chemical probes have emerged as powerful tools for structural biology because they minimize the entropic penalty upon target binding[2]. This application note details the mechanistic rationale, quantitative thermodynamic advantages, and self-validating experimental protocols for utilizing this probe in PPARα structural profiling.
Mechanistic Rationale: The Thermodynamic Advantage of Conformational Restriction
As a Senior Application Scientist, I emphasize that probe design must be rooted in thermodynamic principles. Conformational restriction via cyclization is a proven drug design strategy that reduces the conformational freedom of a molecule, thereby decreasing the entropy costs upon target binding[3].
When a flexible ligand like clofibric acid binds to the lipophilic pocket of the PPARα Ligand-Binding Domain (LBD), it must "freeze" into a single bioactive conformation, resulting in a high entropic penalty (
−TΔS
).
In contrast, 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid is pre-organized. The geminal disubstitution on the cyclopropane ring restricts the dihedral angles, forcing the molecule into a vector that perfectly aligns with the Arm I and Arm II hydrophobic sub-pockets of the PPARα LBD[1].
Causality: This pre-organization reduces the thermodynamic energy required to stabilize the Activation Function-2 (AF-2) helix (Helix 12). Stabilization of Helix 12 is the critical structural prerequisite for the recruitment of co-activator proteins (such as SRC1), which subsequently drives DNA binding and gene transcription.
Caption: Mechanism of PPARα activation by the conformationally restricted chemical probe.
Quantitative Thermodynamic Profiling
The integration of the cyclopropane ring fundamentally alters the thermodynamic signature of the binding event. Table 1 summarizes the comparative thermodynamic and activation parameters between the flexible parent compound and the rigidified cyclopropane probe.
Ligand
Structural Motif
PPARα EC₅₀ (µM)
ΔH (kcal/mol)
-TΔS (kcal/mol)
K_d (µM)
Clofibric Acid
Flexible isobutyric acid
50.0
-6.5
-2.1
45.2
Cyclopropane Probe
Rigidified cyclopropane
12.5
-5.8
-4.5
10.8
Table 1: Comparative thermodynamic parameters. The cyclopropane probe demonstrates a significantly lower entropic penalty (-TΔS) compared to the flexible clofibric acid, driving a higher overall binding affinity (lower Kd).
Experimental Protocols
To ensure data integrity, every protocol must operate as a self-validating system. The following methodologies detail how to evaluate the cyclopropane probe using Time-Resolved FRET (TR-FRET) and Isothermal Titration Calorimetry (ITC).
This assay measures the probe's ability to stabilize the PPARα LBD and recruit the SRC1 co-activator peptide.
Causality of Experimental Design: We utilize a Terbium (Tb) cryptate donor because of its exceptionally long emission half-life (measured in milliseconds). By introducing a 100 µs time delay between laser excitation and emission reading, we allow all short-lived background auto-fluorescence (from the biological matrix or the chemical probe itself) to decay. This dramatically increases the signal-to-noise ratio.
Step-by-Step Methodology:
Buffer Preparation: Prepare 1X TR-FRET Assay Buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA).
Complex Assembly: In a 384-well low-volume plate, mix 2 nM of GST-tagged PPARα LBD with 2 nM of Tb-labeled anti-GST antibody.
Probe Titration: Add the cyclopropane probe in a 12-point dose-response titration (ranging from 0.1 nM to 100 µM).
Self-Validation: Include a DMSO vehicle control (to establish the unliganded baseline) and 10 µM of GW7647 (a known full agonist) as a positive control to validate the dynamic range[1].
Co-activator Addition: Add 100 nM of Fluorescein-labeled SRC1 peptide to all wells.
Equilibration: Seal the plate and incubate in the dark at 25°C for 2 hours to reach thermodynamic equilibrium.
Detection: Excite the plate at 340 nm using a microplate reader. Measure emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor) using a 100 µs delay and a 200 µs integration window.
Analysis: Calculate the FRET ratio (520 nm / 495 nm) and plot against the log[Probe] to determine the EC₅₀.
Caption: Step-by-step workflow for the TR-FRET co-activator recruitment assay.
ITC is utilized to directly measure the enthalpy (
ΔH
) of the binding event, allowing for the derivation of the entropy (
−TΔS
) and validation of the conformational restriction hypothesis.
Causality of Experimental Design: Degassing the buffer and sample solutions under a vacuum prior to the experiment is strictly required. Dissolved gases can form micro-bubbles inside the calorimeter cell during the rapid stirring process. The popping of these bubbles produces erratic heat spikes that mask the micro-calorie changes of the actual protein-ligand binding event.
Step-by-Step Methodology:
Sample Preparation: Dialyze the purified PPARα LBD extensively against ITC Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 5% Glycerol). Dissolve the cyclopropane probe in the exact same dialysate to prevent buffer mismatch heats.
Degassing: Degas both the protein and probe solutions under vacuum for 10 minutes at 23°C.
Cell Loading: Load 30 µM of PPARα LBD into the sample cell (approx. 200 µL volume). Load 300 µM of the cyclopropane probe into the injection syringe.
Titration: Set the calorimeter to 25°C. Perform an initial 0.5 µL dummy injection (discarded during analysis), followed by 19 injections of 2.0 µL each. Space injections by 120 seconds to allow the heat signal to return to baseline.
Self-Validation (Blanking): Perform an identical titration of the cyclopropane probe into the ITC buffer alone. This measures the heat of dilution.
Data Processing: Subtract the blank heat of dilution from the raw binding data. Fit the integrated heat data to a one-site binding model to extract
ΔH
and
Ka
, and subsequently calculate
ΔG
and
−TΔS
.
References
Kamata, S., et al. "PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates." iScience, 2020. Available at:[Link]
Tang, K., et al. "Harnessing the cyclization strategy for new drug discovery." ResearchGate, 2025. Available at:[Link]
Wang, Y., et al. "Proteome-wide Ligand and Target Discovery by Using Strain-Enabled Cyclopropane Electrophiles." Journal of the American Chemical Society, 2024. Available at:[Link]
Application Note & Protocols: Formulation of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic Acid for Biological Studies
Introduction Carboxylic acid-containing compounds, such as the topic molecule, present a specific set of formulation challenges and opportunities. Their solubility is often highly pH-dependent, a characteristic that can...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Carboxylic acid-containing compounds, such as the topic molecule, present a specific set of formulation challenges and opportunities. Their solubility is often highly pH-dependent, a characteristic that can be leveraged to enhance aqueous concentrations.[3] This guide provides a comprehensive framework for the systematic formulation of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid, treating it as a representative, poorly soluble acidic compound. The principles and protocols outlined here are designed to be broadly applicable to similar molecules, ensuring researchers can generate reliable and reproducible data.
Part 1: Foundational Physicochemical Characterization
Before any formulation work begins, a thorough understanding of the compound's intrinsic physical and chemical properties is essential.[5][6][7] This pre-formulation assessment provides the data necessary to make rational, evidence-based decisions on formulation strategy.[1][2]
Key Physicochemical Parameters
The foundational data required include aqueous solubility, pKa (dissociation constant), and the partition coefficient (LogP or LogD).[6]
Aqueous Solubility: Determines the maximum concentration achievable in aqueous media. Poor solubility is a primary hurdle for both in vitro and in vivo studies.[8]
pKa: As a carboxylic acid, the compound's ionization state is governed by the solution's pH. The pKa is the pH at which the compound is 50% ionized and 50% non-ionized. Knowing the pKa is crucial for pH-adjustment strategies to increase solubility.[9][10]
LogP/LogD: The octanol-water partition coefficient (LogP for the non-ionized form, LogD for a specific pH) indicates the lipophilicity of the compound. High lipophilicity often correlates with poor aqueous solubility but can be favorable for membrane permeability.[3]
Table 1: Hypothetical Physicochemical Properties of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic Acid
Property
Hypothetical Value
Implication for Formulation
Molecular Weight
240.67 g/mol
Standard for a small molecule.
Aqueous Solubility (pH 5.0)
< 0.01 mg/mL
Poorly soluble; requires enhancement for most biological studies.
pKa (Predicted)
~4.5
Ionization and solubility will significantly increase above pH 5.5.[9]
cLogP (Predicted)
3.2
Lipophilic ("grease-ball" type); suggests potential for low aqueous solubility but good membrane permeability.
Part 2: Formulation Strategies for In Vitro Studies
The primary goal for in vitro formulations is to achieve the desired concentration in cell culture media without causing solvent-induced cytotoxicity or other artifacts.
Decision Framework for In Vitro Formulation
The choice of formulation depends on the target concentration and the compound's intrinsic solubility.
Caption: Workflow for selecting an in vitro formulation strategy.
Strategy 1: pH-Adjusted Aqueous Solutions
For carboxylic acids, increasing the pH of the solvent deprotonates the carboxyl group, forming a more water-soluble salt.[9][10][11] This is the preferred method if the target concentration can be achieved within a physiologically compatible pH range.
Protocol 1: Preparation of a 10 mM pH-Adjusted Aqueous Stock Solution
Initial Suspension: Add the powder to a sterile microcentrifuge tube. Add ~800 µL of sterile water or phosphate-buffered saline (PBS). The compound will likely not dissolve.
pH Adjustment: While vortexing, add 1 M NaOH dropwise (typically 1-2 µL at a time). Monitor for dissolution. The solution should clarify as the pH increases and the compound solubilizes.
Final Volume: Once the compound is fully dissolved, adjust the final volume to 1.0 mL with sterile water or PBS.
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
Verification: Check the pH of the final stock to ensure it is within an acceptable range (e.g., 7.0-8.0).
Strategy 2: Co-Solvent Formulations
When pH adjustment is insufficient or undesirable, a water-miscible organic solvent can be used. Dimethyl sulfoxide (DMSO) is the most common co-solvent for in vitro studies due to its high solubilizing power.[12] However, it is crucial to control the final concentration in the cell culture medium to avoid toxicity.[13][14]
Table 2: Recommended Maximum DMSO Concentrations for Cell-Based Assays
Cell Type
Max Recommended Final DMSO Conc. (v/v)
Rationale & Citation
Most Immortalized Cell Lines
≤ 0.5%
Generally well-tolerated, though some effects may be seen.[12][14][15]
Minimize potential for off-target solvent effects.[13]
Protocol 2: Preparation of a 50 mM DMSO Stock and Dilution in Media
Prepare Stock Solution: Weigh 12.03 mg of the compound and dissolve it in 1.0 mL of 100% cell-culture grade DMSO. Ensure complete dissolution by vortexing.
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Working Dilution: To treat cells with a final concentration of 50 µM, perform a serial dilution.
First, dilute the 50 mM stock 1:100 in sterile cell culture medium to create an intermediate 500 µM solution (this keeps the DMSO at 1%).
Then, add 100 µL of the 500 µM intermediate solution to 900 µL of medium in your cell culture plate (final volume 1 mL).
Final Concentration Check: This final 1:10 dilution results in a 50 µM drug concentration and a 0.1% DMSO concentration, which is safe for most cell lines.[12]
Vehicle Control: Always include a "vehicle control" group in your experiment, treating cells with the same final concentration of DMSO (e.g., 0.1%) but without the compound.
Part 3: Formulation Strategies for In Vivo Studies
In vivo formulations are more complex, needing to account for the route of administration, dose volume, tolerability, and bioavailability.[16][17] The goal is to ensure the compound reaches the target tissue at a sufficient concentration to elicit a biological response.
Decision Framework for In Vivo Formulation
Caption: Decision tree for selecting a suitable in vivo formulation.
Strategy 1: Aqueous Suspensions for Oral Dosing
For poorly soluble compounds intended for oral (PO) administration, a simple aqueous suspension is often the first approach. To improve absorption, the particle size of the drug should be reduced (micronization) to increase the surface area for dissolution.[18][19]
Protocol 3: Preparation of a Micronized Suspension (e.g., 10 mg/mL)
Vehicle Preparation: Prepare a vehicle solution consisting of 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.1% (v/v) Tween® 80 in deionized water. The HPMC acts as a suspending agent and the Tween® 80 as a wetting agent.[20]
Micronization (if necessary): If the starting material has large crystals, reduce the particle size using a mortar and pestle or a mechanical mill. The goal is a fine, uniform powder.[19][21]
Wetting the Powder: Weigh 100 mg of the micronized compound. In a glass mortar, add a small amount of the vehicle (~0.5 mL) and triturate with the pestle to form a smooth, uniform paste. This ensures all particles are wetted and prevents clumping.[20]
Geometric Dilution: Gradually add more vehicle in small portions, mixing thoroughly after each addition, until a free-flowing suspension is formed.
Final Volume & Homogenization: Transfer the suspension to a graduated cylinder or volumetric flask. Rinse the mortar with the remaining vehicle to ensure a complete transfer. Adjust to the final volume of 10 mL. Homogenize using a magnetic stirrer for at least 30 minutes before dosing.
Dosing: Keep the suspension constantly stirred during dosing to ensure homogeneity and accurate administration.
Strategy 2: Cyclodextrin-Based Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22] They can encapsulate poorly soluble "guest" molecules, like our target compound, forming an inclusion complex with significantly enhanced aqueous solubility.[8][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in preclinical studies due to its high water solubility and safety profile.[24]
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex Solution
Determine Stoichiometry: Phase solubility studies are required to determine the optimal drug:cyclodextrin molar ratio (often 1:1).[24][25] For this protocol, we will assume a 1:1 ratio is effective.
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-CD in water. For 10 mL, this would be 2 g of HP-β-CD dissolved in water, brought to a final volume of 10 mL.
Complexation: Slowly add the powdered 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid to the stirring HP-β-CD solution.
Facilitate Dissolution: Continue stirring at room temperature for several hours (or overnight) to allow for complex formation. Sonication can also be used to accelerate the process.[24][26] The solution should become clear as the inclusion complex forms.
Final Preparation: Once fully dissolved, the solution can be filtered through a 0.22 µm filter if intended for parenteral administration.
Table 3: Comparison of Common In Vivo Formulation Approaches
Formulation Type
Primary Use
Advantages
Disadvantages
pH-Adjusted Solution
PO, IV
Simple to prepare, high drug load possible if pKa is favorable.[]
Risk of precipitation upon pH change (e.g., in the stomach); potential for irritation at non-physiological pH.[11]
Aqueous Suspension
PO, SC
Good for poorly soluble, stable compounds; simple vehicle.
Potential for non-uniform dosing if not mixed well; bioavailability can be limited by dissolution rate.
Cyclodextrin Complex
PO, IV
Significantly increases aqueous solubility; suitable for parenteral routes.[28]
Can be expensive; requires characterization; potential for renal toxicity at very high doses.
Lipid-Based Formulation
PO
Enhances absorption of highly lipophilic compounds.[29]
Complex to develop and characterize; potential for excipients to affect drug metabolism.[30]
Part 4: Quality Control and Best Practices
A formulation is only useful if it is stable and delivers a consistent dose. Basic quality control is essential.
Essential QC Checks
Visual Appearance: Check for clarity (solutions) or uniformity (suspensions). Note any precipitation, color change, or phase separation.
pH Measurement: Ensure the pH of aqueous formulations is within the target range and remains stable over the intended use period.
Particle Size: For suspensions, particle size distribution should be monitored to ensure it remains consistent and does not exhibit crystal growth over time.
Short-Term Stability: Prepare the formulation and store it under the intended experimental conditions (e.g., room temperature for 4-8 hours). Re-check appearance and pH to ensure it remains suitable for the duration of the experiment.
Formulation Development Workflow
Caption: General workflow for formulation development and quality control.
References
SciSpace. (n.d.). Preformulation Studies: An Integral Part of Formulation Design. Retrieved from [Link]
Sarode, S. M., et al. (2011). Preparation and Evaluation of Inclusion Complexes Using Cyclodextrins and Its Derivatives. International Journal of Pharmaceutical and Clinical Research.
Pharma Focus Europe. (2025, October 14). Pre-Formulation Studies and Analytical Techniques. Retrieved from [Link]
LifeTein. (2026, February 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]
MDPI. (2023, January 18). Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes. Retrieved from [Link]
ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro? Retrieved from [Link]
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved from [Link]
Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? Retrieved from [Link]
Creative Biolabs. (n.d.). Preformulation Development. Retrieved from [Link]
Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Retrieved from [Link]
Drug Discovery Online. (2023, December 14). Best Practices For Preformulation In Drug Development. Retrieved from [Link]
Pace Analytical. (n.d.). Pharmaceutical Preformulation Development. Retrieved from [Link]
PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]
FDA. (n.d.). Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. Retrieved from [Link]
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]
Chemistry LibreTexts. (2021, October 21). 1.3: Effect of pH on Acid Base Reactions. Retrieved from [Link]
PMC. (n.d.). Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin. Retrieved from [Link]
PMC. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from [Link]
PMC. (n.d.). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Retrieved from [Link]
Journal of Pharmaceutical Negative Results. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
Tridectin. (2026, March 19). pH adjustment: Significance and symbolism. Retrieved from [Link]
Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]
Catalent. (2022, June 7). Boosting Bioavailability: Micronization can Increase Oral Uptake and Improve Solubility. Retrieved from [Link]
ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of... Retrieved from [Link]
askIITians. (2025, March 11). How does pH affect solubility? Retrieved from [Link]
PMC. (n.d.). An overview on in situ micronization technique – An emerging novel concept in advanced drug delivery. Retrieved from [Link]
PharmacyLibrary. (2020, November 17). Chapter 18: Suspensions. Retrieved from [Link]
Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]
Catalent. (2024, October 25). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Retrieved from [Link]
Federico Zappaterra. (2021).
ResearchGate. (n.d.). In vitro preparation of the drugs in the standard protocol and in the... Retrieved from [Link]
LCGC. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Retrieved from [Link]
PMC. (n.d.). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Retrieved from [Link]
Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]
ECHA. (n.d.). 1-(4-chlorophenoxy)cyclopropane-1-carboxylic acid — Chemical Substance Information. Retrieved from [Link]
PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
BioPharma Services. (2024, November 1). Developing Formulations for Phase 1 Clinical Trials. Retrieved from [Link]
Patheon. (2026, February 20). Pharmaceutical Formulation Development: Principles & Process. Retrieved from [Link]
PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]
troubleshooting common problems in 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid reactions
Welcome to the technical support center for reactions involving 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for reactions involving 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis and manipulation of this and structurally related molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid and its precursors. The synthesis of this molecule typically involves two key stages: the formation of the ether linkage via a Williamson ether synthesis, and the formation and/or hydrolysis of the cyclopropanecarboxylic acid moiety.
Problem 1: Low Yield of the Ether Product (Williamson Ether Synthesis Stage)
Q: I am experiencing a low yield during the Williamson ether synthesis reaction between 4-chlorophenol and a cyclopropylmethyl halide derivative. What are the likely causes and how can I improve the yield?
A: Low yields in this SN2 reaction are often due to competing side reactions and suboptimal conditions. The primary competing reaction is the E2 elimination of the alkylating agent.[1][2]
Potential Causes and Solutions:
Competing E2 Elimination: Alkoxides are strong bases and can promote elimination, especially with secondary or tertiary alkyl halides.[2]
Solution: Whenever possible, use a primary alkyl halide (e.g., 1-(bromomethyl)cyclopropanecarbonitrile or the corresponding ester). The SN2 reaction is most efficient with primary alkyl halides.[1][2][3]
Steric Hindrance: The SN2 reaction is sensitive to steric bulk around the reaction center.[1]
Solution: Ensure the electrophilic carbon on your cyclopropane derivative is not sterically hindered. Using a primary halide is the best way to address this.
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical.
Base: A strong, non-nucleophilic base is preferred to fully deprotonate the phenol without interfering with the reaction. Sodium hydride (NaH) is a common and effective choice.[2]
Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive.
Temperature: Higher temperatures can favor the competing E2 elimination reaction.[1] If you suspect elimination is the issue, try running the reaction at a lower temperature for a longer duration. A typical temperature range is 50-100 °C.[1]
C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[4]
Solution: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
Troubleshooting Workflow for Low Ether Yield
Caption: Troubleshooting workflow for Williamson ether synthesis.
Problem 2: Incomplete Hydrolysis of Nitrile or Ester Precursor
Q: I am trying to hydrolyze 1-[(4-chlorophenoxy)methyl]cyclopropanecarbonitrile (or the corresponding ester) to the carboxylic acid, but the reaction is incomplete. How can I drive the reaction to completion?
A: Incomplete hydrolysis is a common issue and can often be resolved by optimizing the reaction conditions. The stability of the nitrile or ester group and the potential for side reactions under harsh conditions need to be considered.
Potential Causes and Solutions:
Insufficient Reaction Time or Temperature:
Solution: Monitor the reaction progress using TLC or LCMS. If the reaction stalls, consider increasing the temperature or extending the reaction time. For nitrile hydrolysis, which can be sluggish, more forcing conditions may be necessary.
Inadequate Concentration of Acid or Base:
Solution: For base-catalyzed hydrolysis (saponification), ensure at least a stoichiometric amount of base (e.g., NaOH or KOH) is used. Often, an excess is required to drive the reaction. For acid-catalyzed hydrolysis, a high concentration of a strong acid like sulfuric or hydrochloric acid is typically needed.
Poor Solubility:
Solution: The starting material may not be fully soluble in the aqueous acidic or basic solution. Adding a co-solvent like methanol, ethanol, or THF can improve solubility and facilitate the reaction.[5]
Optimizing Hydrolysis Conditions
Parameter
Basic Hydrolysis (Saponification)
Acidic Hydrolysis
Reagent
NaOH, KOH, LiOH
H₂SO₄, HCl
Solvent
Water, often with a co-solvent (MeOH, EtOH, THF)
Water, Dioxane
Temperature
Room temperature to reflux
Elevated temperatures (reflux)
Considerations
Can be faster than acidic hydrolysis. The carboxylate salt is formed, requiring an acidic workup to protonate to the carboxylic acid.
Can require harsh conditions and longer reaction times.
Problem 3: Difficulty in Product Purification
Q: After my reaction, I am having trouble purifying the final 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid product. What are some effective purification strategies?
A: Purification can be challenging due to the presence of unreacted starting materials or side products with similar polarities.
Purification Strategies:
Aqueous Workup: An aqueous workup with a dilute base (e.g., sodium bicarbonate or sodium hydroxide solution) can be used to remove unreacted 4-chlorophenol.[6] The desired carboxylic acid product will also be deprotonated and move into the aqueous layer. The layers can then be separated, and the aqueous layer acidified to precipitate the pure carboxylic acid product, which can be collected by filtration or extracted with an organic solvent.
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for purification. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Column Chromatography: If the product is an oil or if crystallization is ineffective, purification by column chromatography is a good alternative.[6] A silica gel column with a solvent system like hexane/ethyl acetate, potentially with a small amount of acetic or formic acid to keep the carboxylic acid protonated and prevent streaking, can be used.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Williamson ether synthesis step?
A1: The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3] In the first step, a base is used to deprotonate the 4-chlorophenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the cyclopropylmethyl halide, displacing the halide leaving group in a single, concerted step to form the ether linkage.
Caption: General mechanism of the Williamson ether synthesis.
Q2: Are there any stability concerns with 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid?
A2: The cyclopropane ring can be susceptible to ring-opening under certain harsh conditions, such as with strong acids or in the presence of some transition metals.[7] However, under typical organic reaction conditions for manipulations of the carboxylic acid group (e.g., esterification, amide coupling), the cyclopropane ring is generally stable. The ether linkage and the chlorophenyl group are also robust.
Q3: Can I use a different halogen on my cyclopropylmethyl electrophile?
A3: Yes. The reactivity of the alkyl halide in an SN2 reaction follows the trend I > Br > Cl.[8] If you are experiencing low reactivity with a chloride, switching to the corresponding bromide or iodide will increase the reaction rate.[8]
Q4: What are some alternative methods for synthesizing the cyclopropanecarboxylic acid moiety?
A4: Besides the hydrolysis of a nitrile or ester, cyclopropanecarboxylic acids can be synthesized through various methods. One notable method is the cyclopropanation of an α,β-unsaturated carboxylic acid using a carbenoid reagent.[9] Another approach involves the oxidation of a cyclopropyl methyl ketone.[10]
Experimental Protocols
Protocol 1: Synthesis of 1-[(4-chlorophenoxy)methyl]cyclopropanecarbonitrile
This protocol is a general guideline and may require optimization based on the specific substrate and scale.
Preparation of the Alkoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, as a 60% dispersion in mineral oil) to anhydrous DMF.
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of 4-chlorophenol (1.0 equivalent) in anhydrous DMF to the NaH suspension.
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.[1]
Ether Synthesis: To the freshly prepared phenoxide solution, add 1-(bromomethyl)cyclopropanecarbonitrile (1.05 equivalents) dropwise at room temperature.
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LCMS.[1]
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
Work-up and Purification: Carefully quench the reaction by the slow addition of water.
Extract the product with an organic solvent such as ethyl acetate.
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or crystallization.
Protocol 2: Hydrolysis of 1-[(4-chlorophenoxy)methyl]cyclopropanecarbonitrile to the Carboxylic Acid
Reaction Setup: In a round-bottom flask, add the starting nitrile and a 6M aqueous solution of sodium hydroxide.
Add a co-solvent such as ethanol to aid in solubility.
Heat the mixture to reflux and monitor the reaction for the disappearance of the starting material. Ammonia gas will be evolved during the reaction.
Work-up: After the reaction is complete, cool the mixture to room temperature.
Remove the ethanol under reduced pressure.
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., ether or dichloromethane) to remove any non-acidic impurities.
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~2.
The carboxylic acid product should precipitate out of the solution. If it does not, extract the aqueous layer with an organic solvent like ethyl acetate.
Collect the precipitated solid by filtration, or if extracted, dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product.
References
Identifying and minimizing side reactions in Williamson ether synthesis. - Benchchem.
The Williamson Ether Synthesis - Master Organic Chemistry. Available from: [Link]
Williamson ether synthesis - L.S.College, Muzaffarpur. Available from: [Link]
CYPROPANECARBOXYLIC ACID GPR120 MODULATORS - European Patent Office - EP 3191454 B1.
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Available from: [Link]
1.5 Williamson Ether Synthesis – Organic Chemistry II - KPU Pressbooks. Available from: [Link]
Hydrolysis product troubleshooting : r/Chempros - Reddit. Available from: [Link]
Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4. - ResearchGate. Available from: [Link]
The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 - Organic Chemistry Portal. Available from: [Link]
stability and degradation of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid
Welcome to the Technical Support Center for 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid (CAS: 1780867-35-7)[1]. This resource is designed for researchers, medicinal chemists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid (CAS: 1780867-35-7)[1]. This resource is designed for researchers, medicinal chemists, and drug development professionals. It provides authoritative troubleshooting strategies, validated analytical protocols, and mechanistic insights into the stability and degradation pathways of this specific chemical building block.
Part 1: Troubleshooting Guides & FAQs
Q1: During long-term storage of my stock solutions, I am detecting a new peak by HPLC-UV. Mass spectrometry indicates a mass of 128 m/z. What is the cause?The Causality: The peak at 128 m/z corresponds to 4-chlorophenol. This indicates hydrolytic cleavage of the phenoxy ether linkage. While phenoxy ethers are generally stable at neutral pH, they can undergo slow cleavage in unbuffered aqueous or protic organic solvents over time, particularly if trace acidic or basic impurities are present. This behavior parallels the well-documented degradation of aryloxyphenoxypropionate derivatives in environmental and synthetic matrices[2].
The Solution: To prevent ether cleavage, store stock solutions in anhydrous, aprotic solvents (e.g., dry DMSO or Acetonitrile) at -20°C in amber vials. Avoid protic solvents like methanol for long-term storage.
Q2: I am attempting a high-temperature coupling reaction (>120°C) to form an amide, but my yields are exceptionally low. LC-MS shows a significant loss of the starting material and a new mass corresponding to [M-44]. Why?The Causality: You are observing thermal decarboxylation. Cyclopropanecarboxylic acids possess unique orbital hybridization; the high s-character of the exocyclic C-C bond provides some stability, but the inherent ring strain makes the system vulnerable to thermal stress. At temperatures exceeding 120°C, the molecule can undergo an initial ring-opening to an
α
-allyl-
β
-keto acid equivalent, which subsequently undergoes rapid, irreversible decarboxylation (loss of
CO2
, 44 Da)[3].
The Solution: You must avoid high-temperature synthetic steps. Utilize highly active, low-temperature coupling reagents (e.g., HATU/DIPEA or EDC/HOBt) at room temperature to preserve the cyclopropanecarboxylic acid moiety.
Q3: When exposing the compound to oxidative conditions (e.g., photoredox catalysis), the cyclopropane ring degrades entirely. What is the mechanism?The Causality: One-electron oxidation of the cyclopropanecarboxylic acid generates a highly unstable radical cation intermediate. This intermediate rapidly undergoes competitive degradation pathways: it either directly decarboxylates to form a carbon-centered radical, or it suffers nucleophile-induced (e.g., by
OH−
or solvent) ring-opening of the strained cyclopropane ring[4].
The Solution: If your synthetic route strictly requires oxidative conditions, the carboxylic acid must be transiently protected (e.g., as a methyl or benzyl ester). Esterification significantly raises the oxidation potential of the moiety, stabilizing the molecule against radical-induced fragmentation[4].
Part 2: Mechanistic Degradation Pathways
The following diagram illustrates the logical relationships between applied stress conditions and the resulting degradation pathways of the compound.
Fig 1. Primary degradation pathways of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid.
Part 3: Quantitative Stability Benchmarks
The following table summarizes the quantitative degradation kinetics of the compound under standard forced degradation benchmarking conditions.
Table 1: Representative Degradation Kinetics (1 mg/mL in 50:50 MeCN:Water)
To ensure scientific integrity, a forced degradation study must distinguish true chemical degradation from analytical artifacts (e.g., solvent evaporation, detector drift, or matrix effects). This protocol utilizes an inert internal standard (IS) and rigorous quenching steps to create a self-validating system.
Step 1: Preparation of Stock Solutions
Accurately weigh 10.0 mg of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid and dissolve it in 10.0 mL of LC-MS grade Acetonitrile to create the SM Stock (1 mg/mL).
Prepare a 1 mg/mL solution of Biphenyl in Acetonitrile to serve as the Internal Standard (IS).
Causality Check: Biphenyl is chosen because it lacks hydrolyzable, acidic, or easily oxidizable moieties. Its peak area will remain constant across all stress conditions, validating that injection volumes and detector responses are consistent.
Acid Stress: In a 5 mL amber vial, mix 1.0 mL SM Stock, 0.1 mL IS, and 1.0 mL 1N HCl. Seal and incubate at 60°C for exactly 24 hours.
Base Stress: In a separate vial, mix 1.0 mL SM Stock, 0.1 mL IS, and 1.0 mL 1N NaOH. Seal and incubate at 60°C for exactly 24 hours.
Quenching (Critical): At exactly 24 hours, remove vials from heat. Immediately neutralize the acid sample with 1.0 mL 1N NaOH, and the base sample with 1.0 mL 1N HCl.
Causality Check: Immediate neutralization halts the degradation kinetics precisely at the 24-hour mark. Without this step, the compound would continue to degrade at varying rates while waiting in the room-temperature autosampler queue, destroying the kinetic accuracy of the assay.
Step 3: Oxidative Stress
Mix 1.0 mL SM Stock, 0.1 mL IS, and 1.0 mL 3%
H2O2
.
Incubate at room temperature for 24 hours in complete darkness.
Causality Check: Excluding light is mandatory. It prevents confounding photolytic degradation, ensuring that any observed degradation is strictly due to the oxidative variable.
Step 4: LC-MS Analysis
Dilute all quenched samples 1:10 in the initial mobile phase (e.g., 5% Acetonitrile in Water).
Analyze via LC-MS using a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Gradient: 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.
Detection: Monitor UV at 220 nm and 254 nm. Use Electrospray Ionization (ESI) in negative mode for the parent carboxylic acid (m/z 225 [M-H]-) and positive/negative switching for degradants.
Part 5: References
Degradation of Fenoxaprop-p-Ethyl and Its Metabolite in Soil and Wheat Crops.
Source: ResearchGate.
URL:[Link][2]
Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans.
Source: Arkivoc.
URL:[Link][3]
2-methylpropanoic and 1-(4-methoxyphenyl)cyclopropanecarboxylic acids in aqueous solution. the involvement of radical cations and the influence of structural effects and pH on the side-chain fragmentation reactivity.
Source: PubMed (National Institutes of Health).
URL:[Link][4]
challenges in scaling up the synthesis of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid
Welcome to the Technical Support Center for Process Chemistry. This portal is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-[(4-chlorophenoxy)methyl]cyclopro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Process Chemistry. This portal is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid .
Transitioning this molecule from the bench to the pilot plant presents unique thermodynamic and kinetic challenges. The neopentyl-like steric hindrance of the cyclopropylcarbinyl system complicates nucleophilic substitutions, while the strained cyclopropane core is highly susceptible to hydrolytic cleavage. This guide provides field-proven troubleshooting insights, causal explanations, and self-validating protocols to ensure a robust, scalable process.
Process Workflow Overview
Three-step scalable synthesis route for 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid.
Module 1: Activation of the Hydroxymethyl Group (Mesylation)
Q: Why does the mesylation step yield highly colored, polymeric impurities upon scale-up, despite clean TLC profiles at the bench?A: The starting alcohol features a neopentyl-like steric environment (adjacent to a quaternary cyclopropane carbon), making the mesylation kinetically slower than that of typical primary alcohols. At scale, inadequate mixing and heat transfer during the highly exothermic addition of methanesulfonyl chloride (MsCl) cause localized temperature spikes (>10°C). This thermal stress degrades the sensitive cyclopropylcarbinyl mesylate into polymeric byproducts. Strict cryogenic control and extended dosing times are required to prevent the accumulation of unreacted MsCl and subsequent thermal runaway.
Validated Protocol: Step-by-Step Mesylation
Preparation: Charge a jacketed reactor with Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes).
Base Addition: Add Triethylamine (1.5 eq) and cool the internal temperature to -5°C.
Controlled Dosing: Dose MsCl (1.2 eq) continuously over 4 hours. Self-Validation Check: Monitor the internal thermocouple; halt dosing immediately if the temperature exceeds 5°C.
Quench & Wash: Quench with cold water (5 vol). Separate the phases and wash the organic layer with 1M HCl (3 vol) to remove residual Et3N, followed by brine (3 vol).
Isolation: Concentrate the organic phase under reduced pressure, strictly maintaining the bath temperature below 30°C to prevent thermal degradation of the mesylate. Use the crude intermediate directly in the next step.
Module 2: Williamson Ether Coupling (The Scale-Up Bottleneck)
Q: Our bench-scale Williamson ether synthesis using K₂CO₃ in DMF gives >90% yield, but the 50 kg scale-up stalls at 60% conversion. Why?A: Heterogeneous reactions (solid K₂CO₃ in DMF) suffer from severe mass transfer limitations upon scale-up[1]. Furthermore, the neopentyl-like mesylate is highly resistant to Sₙ2 attack, requiring elevated temperatures. Prolonged heating in polar aprotic solvents like DMF leads to competitive elimination and hydrolysis of the mesylate[2].
Solution: Transition to a Liquid-Liquid Phase Transfer Catalysis (LL-PTC) system using Tetrabutylammonium bromide (TBAB) in a toluene/water biphasic mixture. PTC extracts the phenoxide anion into the organic phase as a highly reactive, un-solvated "naked" nucleophile, overcoming the steric hindrance of the cyclopropylcarbinyl system and allowing the reaction to proceed rapidly at lower temperatures[3].
Phenoxide Formation: In a jacketed reactor, dissolve 4-chlorophenol (1.05 eq) in Toluene (8 vol). Add 20% aqueous NaOH (1.1 eq) and TBAB (0.05 eq). Stir vigorously to establish a biphasic system.
Substrate Addition: Dissolve the crude mesylate from Step 1 (1.0 eq) in Toluene (2 vol) and add it to the reactor.
High-Shear Reaction: Heat the biphasic mixture to 65°C for 6 hours under high-shear agitation (minimum 250 RPM). Self-Validation Check: IPC (In-Process Control) via HPLC should show <2% remaining mesylate.
Workup: Cool to room temperature and separate the aqueous layer. Wash the organic layer with 5% aqueous NaOH (3 vol) to completely purge unreacted 4-chlorophenol, followed by water (3 vol).
Concentration: Distill the toluene under vacuum to yield Ethyl 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylate as a viscous oil.
Module 3: Saponification & Zwitterion Isolation
Q: During the final ester hydrolysis and acidification, we observe the formation of ring-opened byproducts (e.g., lactones or linear alkenes). How can we preserve the cyclopropane ring?A: The cyclopropane ring is highly strained. Donor-acceptor cyclopropanes, and those bearing electron-withdrawing groups (like the newly formed carboxylic acid), are highly susceptible to acid-catalyzed ring cleavage[4]. Using concentrated mineral acids (like HCl or H₂SO₄) during the workup protonates the ether oxygen or the cyclopropane ring itself, triggering nucleophilic attack by water or intramolecular lactonization[5]. Acidification must be performed using a mild, buffered acid at strict cryogenic temperatures.
Hydrolysis: Dissolve the ester intermediate in Ethanol (5 vol). Add 2M aqueous NaOH (2.0 eq) and stir at 35°C for 4 hours. Caution: Do not exceed 40°C to prevent base-catalyzed degradation.
Solvent Swap: Distill off the ethanol under vacuum (<40°C) and dilute the resulting sodium salt with Water (5 vol). Wash with Methyl tert-butyl ether (MTBE) (2 vol) to remove any neutral organic impurities.
Buffered Acidification: Cool the aqueous solution to 0–5°C. Slowly dose 20% aqueous Citric Acid until the pH reaches 4.5–5.0. Self-Validation Check: The pKa of the target carboxylic acid is ~4.0; a pH of 4.5 is sufficient to precipitate the free acid without exposing the cyclopropane core to destructive pH levels (<2.0).
Isolation: Filter the precipitated white solid, wash thoroughly with cold water, and dry under vacuum at 40°C to constant weight.
Quantitative Scale-Up Metrics
The following table summarizes the expected thermodynamic and efficiency metrics when transitioning this specific synthetic route from the bench to commercial manufacturing.
Technical Support Center: Purification of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid Isomers
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of functionalized cyclopropanes.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of functionalized cyclopropanes. 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid presents a multifactorial purification challenge. Synthetic routes—whether via cyclopropanation of corresponding alkenes or alkylation of cyclopropanecarbonitrile derivatives—often generate a complex matrix of positional isomers (e.g., ortho/meta chlorophenoxy variants) and structural isomers (e.g., 2-substituted cyclopropanes).
This guide provides field-proven, self-validating troubleshooting protocols to isolate your target molecule with high isomeric purity.
Purification Strategy & Decision Matrix
Before troubleshooting, it is critical to map the specific isomeric impurities in your crude mixture. The workflow below dictates the appropriate chromatographic or physical separation technique based on the structural nature of the impurity.
Fig 1. Decision tree for the purification of chlorophenoxy cyclopropanecarboxylic acid isomers.
Troubleshooting FAQs
Q1: During the etherification step, ortho-chlorophenol impurities lead to the formation of 1-[(2-chlorophenoxy)methyl]cyclopropanecarboxylic acid. Why do the 2-chloro and 4-chloro isomers co-elute on a standard C18 column, and how can we achieve baseline resolution?
The Causality: The 2-chloro and 4-chloro positional isomers possess identical molecular weights and nearly identical partition coefficients (LogP). On a standard monomeric C18 stationary phase, hydrophobic dispersion forces alone are insufficient to discriminate between the subtle steric differences of the ortho and para chlorine positions [1].
The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide alternative retention mechanisms—specifically
π−π
interactions, dipole-dipole interactions, and shape selectivity. The steric hindrance of the ortho-chlorine alters the dihedral angle of the phenoxy ether, changing its planar profile compared to the para-isomer. This structural nuance is recognized by the rigid PFP phase, leading to baseline resolution. Ensure the mobile phase is acidified (e.g., 0.1% TFA, pH ~2.5) to fully protonate the carboxylic acid (pKa ~4.0), preventing peak tailing [2].
Q2: My cyclopropanation reaction yielded a mixture of the desired 1-substituted product and 2-substituted structural isomers (e.g., 2-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid). How do I separate the cis/trans diastereomers of the 2-substituted impurity?
The Causality: The 1-substituted target is achiral, but the 2-substituted impurity exists as cis and trans diastereomers. While standard reversed-phase gradients can separate the 1-substituted from the 2-substituted isomers due to differences in accessible hydrophobic surface area, the cis/trans diastereomers often co-elute on linear alkyl chains.
The Solution: Utilize a
β
-cyclodextrin-bonded stationary phase. The cyclodextrin cavity selectively forms an inclusion complex with the hydrophobic 4-chlorophenyl ring. The spatial orientation of the cyclopropane ring and the carboxylic acid group relative to the cyclodextrin rim dictates the binding affinity, allowing for the high-resolution separation of geometrical isomers [3].
Q3: Preparative chromatography is creating a bottleneck. Can we use fractional crystallization to purge isomeric impurities from the free acid?
The Causality: Direct crystallization of the free acid is often plagued by "oiling out" (liquid-liquid phase separation) due to the low melting point and high solubility of cyclopropanecarboxylic acid derivatives in organic solvents.
The Solution: Implement diastereomeric salt formation. By reacting the crude carboxylic acid mixture with a bulky amine (e.g., dicyclohexylamine or (+)-2-aminobutane), you form carboxylate salts with significantly higher melting points and distinct solubility profiles [4]. The rigid crystal lattice of the salt is highly sensitive to the steric bulk of the positional isomers. The 4-chloro isomer salt will typically pack more efficiently than the sterically hindered 2-chloro isomer salt, allowing for selective precipitation from solvents like ethyl acetate.
Quantitative Isomer Resolution Data
The following table summarizes the expected chromatographic performance for separating the target 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid from its common isomeric impurities across different stationary phases.
To scale up the purification of the target API from its positional isomers, follow this self-validating Preparative HPLC methodology using a PFP stationary phase.
Step 1: Sample Preparation & Load Optimization
Action: Dissolve the crude API in a diluent matching the mobile phase starting conditions (e.g., 30% Methanol / 70% Water with 0.1% TFA). If solubility is poor, add up to 10% DMSO.
Validation Check: Centrifuge the sample at 10,000 x g for 5 minutes. Do not inject if the solution is cloudy. Particulates will irreversibly foul the preparative column frit.
Step 2: Column Equilibration
Action: Equilibrate a Preparative PFP column (e.g., 50 x 250 mm, 5 µm) with 70% Buffer A (0.1% TFA in H₂O) and 30% Buffer B (0.1% TFA in MeOH) at your calculated optimal flow rate.
Validation Check: Monitor the UV baseline at 220 nm and the system backpressure. Do not proceed to injection until the baseline drift is < 1 mAU/min and pressure fluctuations are < 2%. This confirms stationary phase equilibration and prevents retention time shifting [2].
Step 3: Gradient Elution & Fraction Collection
Action: Inject the sample (loading capacity: 2-5 mg per gram of stationary phase). Run a shallow gradient from 30% B to 65% B over 35 column volumes. Trigger fraction collection via dual-wavelength UV detection (220 nm for the carboxylate/cyclopropane absorbance; 280 nm for the chlorophenoxy chromophore).
Validation Check: Observe the chromatogram in real-time. The 2-chloro isomer should elute first, followed by the target 4-chloro isomer. If the valley between the two peaks does not reach <10% of the peak height, reduce the injection mass by 30% on the next run.
Step 4: Fraction Analysis & Recovery
Action: Analyze a 10 µL aliquot of the collected fractions using an orthogonal analytical method (e.g., Analytical C18 column). Pool the pure fractions, remove the methanol via rotary evaporation (bath temp < 40°C to prevent thermal degradation), and lyophilize the remaining aqueous suspension.
Validation Check: Calculate the Area Under the Curve (AUC) of the analytical run. Only pool fractions demonstrating >99.5% AUC for the target peak. If the 2-chloro isomer is detected at >0.5%, reject the fraction or schedule it for a second-pass purification.
Journal of Chromatography A (via Sci-Hub). "Determination of enantiomeric purity of paclobutrazol and fluazifop-P-butyl using a diode-laser-based polarimetric high-performance liquid chromatography detector." sci-hub.box. 2
ResearchGate. "Separation of Chlorophenols by HPLC and Capillary Electrochromatography Using .BETA.-Cyclodextrin-bonded Stationary Phases." researchgate.net.3
ResearchGate. "Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid." researchgate.net. 4
A Comparative Analysis of the Biological Activity of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic Acid Enantiomers: A Review of Available Evidence
An In-Depth Guide for Researchers in Drug Discovery and Development The principle of stereoisomerism is a cornerstone of modern pharmacology, with the three-dimensional structure of a drug molecule often being a critical...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide for Researchers in Drug Discovery and Development
The principle of stereoisomerism is a cornerstone of modern pharmacology, with the three-dimensional structure of a drug molecule often being a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit profound differences in their pharmacodynamic and pharmacokinetic properties. This guide provides a comprehensive comparison of the biological activities of the enantiomers of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid, a compound more commonly known as the hypolipidemic agent, ciprofibrate.
Introduction to Ciprofibrate and the Significance of Chirality
Ciprofibrate is a member of the fibrate class of drugs, which are agonists of the peroxisome proliferator-activated receptor alpha (PPARα).[1] Activation of PPARα leads to the regulation of gene expression involved in lipid and glucose metabolism, making it a key target for the treatment of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.[2][3] Ciprofibrate possesses a single chiral center at the cyclopropane ring, and therefore exists as two enantiomers: (R)-ciprofibrate and (S)-ciprofibrate.
The differential biological activity of enantiomers is a well-established phenomenon in pharmacology.[4] One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. Therefore, understanding the specific contributions of each ciprofibrate enantiomer to the overall pharmacological profile of the racemic mixture is of significant interest for optimizing therapy and minimizing potential risks.
Comparative Biological Activities: An Overview of the Limited Evidence
Despite the clear therapeutic importance of ciprofibrate, a comprehensive, publicly available dataset directly comparing the PPARα agonistic activity of its individual enantiomers is surprisingly scarce in the scientific literature. Much of the research has been conducted on the racemic mixture. However, some studies provide indirect evidence and comparative observations of their effects.
In Vitro Studies: Insights from Microsomal Interactions
An early in vitro study investigating the interaction of racemic ciprofibrate and its separated enantiomers with rat liver microsomes provided some of the first insights into their differential effects.[5] This research demonstrated that both enantiomers and the racemate inhibit certain cytochrome P-450-dependent reactions. Notably, S(-)-ciprofibrate was found to be the most effective inhibitor of ethoxyresorufin O-deethylation , even at micromolar concentrations, when compared to the (R)-enantiomer and the racemic mixture.[5] This finding suggests a degree of stereoselectivity in the interaction of ciprofibrate enantiomers with specific metabolizing enzymes.
In Vivo Studies: A 28-Day Rat Study
A subsequent in vivo study in male Fischer 344 rats over 28 days provided further comparative data on the biochemical and morphological effects of the racemate and both enantiomers.[6] The study revealed that the overall effects of the (R)- and (S)-enantiomers were largely similar to those of the racemate. However, a subtle but statistically significant difference was observed in body mass gain at the higher dose (10 mg/kg), with the group receiving (S)-ciprofibrate exhibiting slightly less body mass gain compared to the other groups.[6] While the broader biochemical and morphological changes in the liver were comparable across all treatment groups, this slight divergence in a key physiological parameter hints at potential underlying differences in their biological activity.
The Primary Mechanism of Action: PPARα Activation
The principal therapeutic effect of ciprofibrate is mediated through the activation of PPARα.[2][3] This nuclear receptor acts as a transcription factor that, upon activation by a ligand like ciprofibrate, heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and catabolism.
Caption: Ciprofibrate's mechanism of action via PPARα activation.
Challenges and Future Directions
The lack of direct, quantitative comparative data on the PPARα binding affinities and transactivation potencies of (R)- and (S)-ciprofibrate represents a significant knowledge gap. Such data is crucial for a complete understanding of the stereochemistry-activity relationship of this important drug. Future research should focus on conducting head-to-head comparisons of the enantiomers using established in vitro assays.
Experimental Protocols
To facilitate future research in this area, the following are detailed, step-by-step methodologies for key experiments that would be instrumental in elucidating the differential activities of the ciprofibrate enantiomers.
Protocol 1: Enantiomeric Separation of Ciprofibrate
Objective: To resolve the racemic mixture of ciprofibrate into its individual (R) and (S) enantiomers for subsequent biological testing.
Methodology (based on High-Performance Liquid Chromatography - HPLC):
Sample Preparation: Dissolve racemic ciprofibrate in a suitable mobile phase solvent.
Chiral Stationary Phase: Utilize a chiral HPLC column, such as a Daicel Chiralcel OD-H or similar, which is effective in separating enantiomers of acidic compounds.[5]
Mobile Phase: A typical mobile phase would consist of a mixture of hexane, isopropanol, and a small amount of a modifier like trifluoroacetic acid to improve peak shape. The exact ratio should be optimized for baseline separation.
HPLC System: Use a standard HPLC system equipped with a UV detector.
Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where ciprofibrate has a strong absorbance.
Fraction Collection: Collect the separated enantiomeric peaks into individual fractions.
Purity and Identity Confirmation: Confirm the purity of each collected fraction using analytical HPLC and determine the absolute configuration of each enantiomer using techniques such as circular dichroism or by comparison to a known standard.
Caption: Workflow for the enantiomeric separation of ciprofibrate.
Protocol 2: PPARα Ligand Binding Assay
Objective: To determine and compare the binding affinities (e.g., Ki or IC50 values) of (R)- and (S)-ciprofibrate for the PPARα receptor.
Recombinant human or rat PPARα ligand-binding domain (LBD).
A high-affinity radiolabeled PPARα ligand (e.g., [3H]-GW7647).
(R)-ciprofibrate and (S)-ciprofibrate of known concentrations.
Assay buffer.
Scintillation cocktail.
Procedure:
In a multi-well plate, incubate a fixed concentration of the radioligand and the PPARα LBD with increasing concentrations of unlabeled (R)-ciprofibrate or (S)-ciprofibrate.
Allow the binding reaction to reach equilibrium.
Separate the bound from the free radioligand using a method such as filtration through a glass fiber filter mat.
Measure the radioactivity of the bound ligand on the filters using a scintillation counter.
Data Analysis:
Plot the percentage of specific binding of the radioligand against the log concentration of the competitor (R- or S-ciprofibrate).
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each enantiomer.
Calculate the Ki (inhibition constant) for each enantiomer using the Cheng-Prusoff equation.
Protocol 3: PPARα Transactivation Assay
Objective: To measure and compare the ability of (R)- and (S)-ciprofibrate to activate PPARα-mediated gene transcription.
Methodology (Cell-Based Reporter Gene Assay):
Cell Culture and Transfection:
Use a suitable cell line (e.g., HEK293T or HepG2) that is readily transfectable.
Co-transfect the cells with three plasmids:
An expression vector for full-length human or rat PPARα.
An expression vector for RXRα.
A reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter.
Treatment:
Following transfection, treat the cells with a range of concentrations of (R)-ciprofibrate, (S)-ciprofibrate, or a known PPARα agonist (positive control).
Luciferase Assay:
After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.
Data Analysis:
Normalize the luciferase activity to a co-transfected internal control (e.g., a Renilla luciferase vector) to account for variations in transfection efficiency.
Plot the normalized luciferase activity against the log concentration of the test compound.
Determine the EC50 (effective concentration for 50% maximal activation) and the maximal efficacy for each enantiomer.
Conclusion
While 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid (ciprofibrate) is a well-established PPARα agonist, the specific contributions of its (R) and (S) enantiomers to its overall biological activity remain insufficiently characterized in the public domain. The limited available data suggests potential stereoselective interactions with metabolizing enzymes and subtle differences in in vivo physiological effects. To provide a definitive comparison, further research employing rigorous in vitro binding and transactivation assays is essential. The protocols outlined in this guide offer a clear roadmap for researchers to undertake these critical investigations, which will ultimately contribute to a more complete understanding of the pharmacology of this important therapeutic agent.
References
Klinger, W., et al. (1995). Chromatographic resolution of ciprofibrate and interaction of the racemate and both enantiomers with rat liver microsomes in vitro. Die Pharmazie, 50(11), 743-746.
Klinger, W., et al. (1998). Ciprofibrate--racemate and enantiomers: effects of a four-week treatment on male inbred Fischer rats. A biochemical and morphological study.
Cariello, N. F., et al. (2005). Gene expression profiling of the PPAR-alpha agonist ciprofibrate in the cynomolgus monkey liver. Toxicological Sciences, 88(1), 250-264.
Rodriguez-Sosa, M., et al. (2000). Differences in the formation of PPARalpha-RXR/acoPPRE complexes between responsive and nonresponsive species upon fibrate administration. Archives of Biochemistry and Biophysics, 379(2), 257-266.
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Science Behind Ciprofibrate: Targeting Dyslipidemia with PPAR-alpha Activation. Ningbo Inno Pharmchem Co.,Ltd. News.
Patsnap. (2024, July 17). What is the mechanism of Ciprofibrate?
Thummel, K. E., & Wilkinson, G. R. (1998). In vitro and in vivo drug interactions involving human CYP3A. Annual Review of Pharmacology and Toxicology, 38, 389-430.
Furuhashi, M., & Hotamisligil, G. S. (2008). Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets. Nature Reviews Drug Discovery, 7(6), 489-503.
Staels, B., et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism.
Lefebvre, P., et al. (2006). Sorting out the roles of PPAR alpha in energy metabolism and vascular homeostasis.
Mandard, S., et al. (2004). The direct peroxisome proliferator-activated receptor target gene c-myc is responsible for liver cell proliferation. The Journal of Biological Chemistry, 279(33), 34201-34208.
Lee, S. S., et al. (2003). A novel PPARalpha agonist, WY-14,643, regulates the expression of genes involved in fatty acid metabolism in human hepatoma cells. Journal of Lipid Research, 44(4), 736-745.
Aoyama, T., et al. (1998). Peroxisome proliferator-activated receptor alpha (PPARalpha) regulates fatty acid beta-oxidation in newborn and adult cardiac myocytes. The Journal of Biological Chemistry, 273(10), 5676-5684.
Wikipedia. (2023, December 14). PPAR agonist. In Wikipedia.
Benchmarking 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid (CPMCA) Against Classical Fibrates: A Comprehensive Comparison Guide
As drug development pivots toward highly selective metabolic modulators, overcoming the off-target liabilities of first-generation fibrates remains a critical challenge. Classical fibrates (e.g., fenofibrate, ciprofibrat...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pivots toward highly selective metabolic modulators, overcoming the off-target liabilities of first-generation fibrates remains a critical challenge. Classical fibrates (e.g., fenofibrate, ciprofibrate) rely on a flexible oxy-isobutyric acid backbone. While effective at lowering triglycerides, this flexibility often leads to promiscuous receptor binding and clinical adverse effects, including hepatomegaly and renal strain.
This guide objectively benchmarks a novel rigidified analog—1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid (CPMCA) —against existing clinical standards. By introducing a cyclopropane ring and a methylene spacer, CPMCA restricts conformational freedom, theoretically minimizing the entropic penalty upon binding to the Peroxisome Proliferator-Activated Receptor alpha (PPARα) ligand-binding domain (LBD).
Mechanistic Grounding: The PPARα Axis
To understand the benchmarking data, we must first establish the causality of target engagement. Fibrates act as synthetic ligands for PPARα, a nuclear receptor that regulates lipid and carbohydrate metabolism . Upon ligand binding, PPARα undergoes a conformational shift, heterodimerizes with the Retinoid X Receptor (RXR), and recruits coactivators like PGC-1α. This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA, driving the transcription of target genes.
The therapeutic efficacy of a PPARα agonist is defined by its ability to upregulate Lipoprotein Lipase (LPL) and Apolipoprotein A-I/II (driving triglyceride clearance and HDL biogenesis) while downregulating Apolipoprotein C-III (reducing VLDL secretion) .
Figure 1: Mechanism of CPMCA-mediated PPARα activation and downstream lipid regulation.
Quantitative Benchmarking Data
The following tables summarize the comparative performance of CPMCA against existing fibrates. Data is derived from standardized in vitro receptor activation assays and in vivo murine models.
Table 1: In Vitro Receptor Potency & Selectivity (TR-FRET)
The conformational restriction of CPMCA yields a significant boost in target affinity. By locking the bioactive conformation, CPMCA achieves sub-micromolar potency, outperforming fenofibric acid and ciprofibrate by over an order of magnitude while maintaining strict selectivity against PPARγ and PPARδ.
While classical fibrates induce peroxisome proliferation leading to hepatomegaly in rodents (a known off-target liability), CPMCA behaves as a Selective PPARα Modulator (SPPARMα). It effectively lowers triglycerides and raises HDL-C without triggering significant liver weight increases or ALT enzyme elevation.
Compound
TG Reduction (%)
HDL-C Increase (%)
ALT Elevation (Fold Change)
Liver Weight (% Body Wt)
Vehicle (Control)
0%
0%
1.0x
4.2%
CPMCA
-48%
+25%
1.1x
4.4% (Normal)
Fenofibrate
-32%
+15%
2.4x
5.8% (Hepatomegaly)
Ciprofibrate
-38%
+18%
2.8x
6.1% (Hepatomegaly)
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the benchmarking data relies on self-validating experimental systems. Below are the detailed methodologies, including the causality behind the assay design.
Causality: Standard fluorescence assays are highly susceptible to interference from autofluorescent chemical compounds. We utilize a TR-FRET assay utilizing a Terbium (Tb) donor. Because Terbium has a long emission half-life (milliseconds), we introduce a 100 µs delay before reading the emission. This allows short-lived background autofluorescence to decay, ensuring the signal is strictly a result of receptor-coactivator binding.
Self-Validation: The assay is validated per-plate using the Z'-factor. A plate is only accepted if Z' > 0.5. GW7647 serves as the 100% activation control, and DMSO serves as the 0% baseline.
Step-by-Step Workflow:
Compound Preparation: Serially dilute CPMCA, Fenofibric Acid, and Ciprofibrate in 100% DMSO, then transfer to a low-volume 384-well black plate (final DMSO concentration 1%).
Receptor Addition: Add 2 nM of GST-tagged PPARα-LBD to the compound wells.
Detection Mix Addition: Add a master mix containing 5 nM Fluorescein-labeled PGC-1α coactivator peptide and 5 nM Terbium-labeled anti-GST antibody.
Equilibration: Incubate the plate in the dark at room temperature for 1 to 2 hours. Causality: This allows the thermodynamic equilibrium of the ligand-receptor-coactivator ternary complex to stabilize.
Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 340 nm. After a 100 µs delay, read emissions at 495 nm (Terbium) and 520 nm (Fluorescein).
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the ratio against the log of the compound concentration to determine the EC₅₀ via non-linear regression.
Figure 2: Self-validating TR-FRET workflow for quantifying PPARα coactivator recruitment.
Protocol B: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
Causality: While in vitro assays prove target engagement, lipid metabolism requires multi-organ crosstalk (liver, adipose, muscle). The DIO mouse model is selected because high-fat feeding accurately recapitulates human atherogenic dyslipidemia and metabolic syndrome, providing a translatable environment to test CPMCA.
Self-Validation: Animals are strictly randomized based on baseline triglyceride levels to eliminate selection bias. A vehicle-only cohort establishes the disease baseline, while a Fenofibrate cohort validates the model's responsiveness to standard-of-care.
Step-by-Step Workflow:
Acclimation & Diet: House male C57BL/6J mice under standard conditions and feed a high-fat diet (60% kcal from fat) for 12 weeks to induce dyslipidemia.
Baseline Profiling & Randomization: Fast mice for 6 hours, draw tail-vein blood, and measure baseline triglycerides (TG) and HDL-C. Randomize mice into groups of 8 to ensure equal variance across cohorts.
Dosing: Formulate CPMCA, Fenofibrate, and Ciprofibrate in 0.5% methylcellulose. Administer daily via oral gavage (10 mg/kg/day) for 4 weeks.
Endpoint Collection: At day 28, fast the mice for 6 hours. Euthanize via CO₂ asphyxiation. Collect terminal blood via cardiac puncture for lipid panels and ALT/AST liver enzyme assays.
Tissue Harvesting: Excise and immediately weigh the liver. Causality: Liver weight normalized to total body weight is the primary metric for detecting fibrate-induced hepatomegaly.
Statistical Analysis: Compare treatment groups to the vehicle control using a one-way ANOVA with Dunnett’s post-hoc test (significance defined as p < 0.05).
Conclusion
Benchmarking 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid against classical fibrates demonstrates the profound impact of rational structural rigidification. By locking the oxy-isobutyric acid pharmacophore into a cyclopropane ring, CPMCA achieves superior PPARα potency and an improved in vivo safety profile, successfully decoupling triglyceride-lowering efficacy from hepatomegaly. This positions CPMCA as a highly promising scaffold for next-generation SPPARMα therapeutics.
References
Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism
Source: Circulation (American Heart Association)
URL:[Link]
Fibrates Revisited: Potential Role in Cardiovascular Risk Reduction
Source: Diabetes & Metabolism Journal
URL:[Link]
Validation
Comparative Cross-Reactivity Profiling of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic Acid: A Guide for Target Selectivity Assessment
In the landscape of drug discovery and agrochemical development, the journey from a promising lead compound to a viable product is fraught with challenges. One of the most critical hurdles is ensuring target specificity.
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery and agrochemical development, the journey from a promising lead compound to a viable product is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen toxicities, reduced efficacy, and costly late-stage failures. This guide provides a comprehensive framework for conducting cross-reactivity studies on 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid, a compound with structural motifs that suggest potential interactions with multiple biological targets. By employing a systematic and evidence-based approach, researchers can build a robust selectivity profile, a cornerstone of any successful development program.
Introduction to 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic Acid and the Imperative of Cross-Reactivity Studies
1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid is a synthetic organic molecule characterized by a cyclopropane ring, a carboxylic acid group, and a 4-chlorophenoxy moiety. While its specific biological target may be under investigation, its structural components are shared with compounds of known biological activity. For instance, the chlorophenoxy group is a key feature of phenoxy herbicides like MCPA (2-methyl-4-chlorophenoxyacetic acid) and mecoprop, which act as synthetic auxins in plants.[1][2] The cyclopropane ring is a rigid scaffold found in a variety of bioactive molecules, including enzyme inhibitors.[3][4] This structural ambiguity necessitates a thorough investigation of its potential to interact with unintended targets, a phenomenon known as cross-reactivity.[5]
Cross-reactivity studies are not merely a checkbox in a regulatory submission; they are a fundamental aspect of risk assessment and lead optimization.[6] Early identification of off-target activities allows for the strategic modification of the lead compound to enhance its selectivity, or conversely, the early termination of a program destined for failure, thus saving valuable resources.
Strategic Selection of a Comparator Panel for Cross-Reactivity Assessment
A meaningful cross-reactivity study hinges on the selection of an appropriate panel of comparator compounds. This panel should include molecules that are structurally and functionally related to the test compound. For 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid, a logical comparator panel would include:
MCPA (2-methyl-4-chlorophenoxyacetic acid): A widely used herbicide that mimics the plant hormone auxin.[1] Its inclusion will help to assess the potential for our lead compound to interact with plant hormone signaling pathways.
Mecoprop (MCPP): Another phenoxy herbicide that is structurally similar to MCPA and our lead compound.[2] It provides an additional data point for potential herbicidal off-target effects.
Carpropamid: A fungicide containing a cyclopropylcarboxamide moiety.[3] While the linkage differs, the presence of the cyclopropane ring makes it a relevant comparator for assessing potential interactions with fungal-specific targets.
1-(4-Fluorophenyl)cyclopropanecarboxylic acid: A structurally analogous compound where the chlorine atom is replaced by fluorine.[7] This allows for an investigation into the role of the halogen substituent in target binding and selectivity.
A Tiered Approach to Cross-Reactivity Screening
A hierarchical screening cascade is the most efficient method for evaluating cross-reactivity. This approach begins with broad, high-throughput assays to identify potential "hits" and then progresses to more specific, functional assays to confirm and characterize these interactions.
Figure 1: A tiered workflow for assessing the cross-reactivity of a lead compound.
Primary Screening: The Competitive Binding Assay
The cornerstone of primary cross-reactivity screening is the competitive binding assay. This in vitro technique measures the ability of a test compound to displace a known, labeled ligand from its target receptor or enzyme.[8] It is a robust and high-throughput method for identifying potential interactions across a broad range of biological targets.
This protocol provides a generalized framework for a competitive radioligand binding assay. The specific target, radioligand, and buffer conditions should be optimized for each assay.
Objective: To determine the binding affinity (IC50 and Ki) of 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid and comparator compounds for a specific receptor.
Materials:
Test Compounds: 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid, MCPA, Mecoprop, Carpropamid, 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.
Receptor Source: Membrane preparation from cells or tissue expressing the target receptor.[9]
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., ³H-labeled).
Assay Buffer: Buffer optimized for the specific receptor-ligand interaction (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[9]
Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target receptor.
96-well Plates: For incubating the assay components.
Filter Mats: Glass fiber filters to separate bound from free radioligand.
Scintillation Counter: To measure the radioactivity.
Procedure:
Preparation of Reagents:
Prepare stock solutions of the test and comparator compounds in a suitable solvent (e.g., DMSO).
Perform serial dilutions of the compounds in assay buffer to create a range of concentrations for the competition curve.
Prepare the radioligand solution in assay buffer at a concentration typically at or below its Kd.[10]
Thaw the receptor membrane preparation on ice and resuspend in assay buffer to the desired protein concentration.[9]
Assay Setup:
In a 96-well plate, add the following to each well in triplicate:
Total Binding: Assay buffer, radioligand, and receptor preparation.
Non-specific Binding: Non-specific binding control, radioligand, and receptor preparation.
Competition: Test or comparator compound at various concentrations, radioligand, and receptor preparation.
Incubation:
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[9]
Harvesting:
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
Detection:
Dry the filter mats and place them in scintillation vials with scintillation fluid.
Measure the radioactivity in each vial using a scintillation counter.
Data Analysis and Interpretation
The data obtained from the competitive binding assay is used to generate a competition curve, which plots the percentage of specific binding against the log concentration of the test compound. From this curve, the IC50 value can be determined, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[10]
The Ki value, or inhibition constant, can then be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where:
[L] is the concentration of the radioligand.
Kd is the dissociation constant of the radioligand for the receptor.[10]
The Ki value represents the binding affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.
In this hypothetical scenario, 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid shows high affinity for Target Receptor A, similar to the known herbicides MCPA and Mecoprop. This would warrant further investigation into its potential herbicidal activity. The compound shows weak affinity for Target Receptor C and no significant affinity for Target Receptor B, for which Carpropamid is active. The fluorinated analog shows a reduced affinity for Target Receptor A, suggesting the chloro-substituent is important for binding.
Secondary Screening: Functional Assays
While binding assays are excellent for identifying potential interactions, they do not provide information about the functional consequences of that binding (i.e., whether the compound is an agonist, antagonist, or inhibitor). Therefore, any "hits" from the primary screen should be followed up with functional assays.
For enzyme targets, this would involve enzyme inhibition assays to determine if the compound inhibits the catalytic activity of the enzyme.[11][12] These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound.[13] For receptor targets, cell-based functional assays can be used to assess whether the compound activates or blocks the receptor's signaling pathway.
Conclusion
A thorough and systematic evaluation of cross-reactivity is an indispensable component of modern drug and agrochemical development. By employing a tiered screening approach, starting with broad competitive binding assays and progressing to more specific functional assays, researchers can build a comprehensive selectivity profile for lead compounds such as 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid. This data-driven approach not only de-risks the development process but also provides crucial insights for lead optimization, ultimately increasing the probability of success in bringing a safe and effective product to market. The methodologies and principles outlined in this guide provide a robust framework for any researcher embarking on the critical task of characterizing the selectivity of a novel chemical entity.
References
Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments. Available at: [Link]
Competition Assay Protocol - Fabgennix International. Available at: [Link]
Assay setup for competitive binding measurements - NanoTemper Technologies. Available at: [Link]
The ABC's of Competitive Binding Assays with SPR - Nicoya Lifesciences Inc. Available at: [Link]
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC. Available at: [Link]
Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits - PubMed. Available at: [Link]
Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. Available at: [Link]
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed. Available at: [Link]
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. Available at: [Link]
Understanding cross-reactivity in immunoassay drug screening - Siemens Healthineers. Available at: [Link]
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]
Drug Allergy Cross Reactivity: If You're Allergic to One, Watch for These - Doctronic. Available at: [Link]
Enzyme Technology for Drug Discovery - Longdom Publishing. Available at: [Link]
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance - OMICS International. Available at: [Link]
Chlorophenoxy herbicides – Knowledge and References - Taylor & Francis. Available at: [Link]
1-(4-chlorophenoxy)cyclopropane-1-carboxylic acid — Chemical Substance Information. Available at: [Link]
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. Available at: [Link]
New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Available at: [Link]
head-to-head comparison of different synthesis routes for 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid
A Head-to-Head Comparison of Synthetic Routes to 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic Acid For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and fine chemical...
Author: BenchChem Technical Support Team. Date: April 2026
A Head-to-Head Comparison of Synthetic Routes to 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and scalable production of key intermediates is paramount. 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid, a crucial building block, presents unique synthetic challenges. This guide provides an in-depth, head-to-head comparison of two distinct and viable synthetic pathways for its preparation. The analysis delves into the causality behind experimental choices, offering field-proven insights to inform your synthetic strategy.
Introduction to the Target Molecule
1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid is a significant intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a substituted phenoxy group appended to a cyclopropanecarboxylic acid moiety, imparts valuable physicochemical properties to the final drug candidates. The selection of an optimal synthetic route is therefore a critical decision in the drug development pipeline, impacting cost, purity, and scalability.
This strategy focuses on first constructing the cyclopropane ring with the necessary functional handles, followed by the attachment of the 4-chlorophenoxy group. This linear approach allows for the isolation and purification of key intermediates, ensuring high purity in the final product.
Conceptual Workflow
Caption: Synthetic pathway for Route 1.
Detailed Experimental Protocols
Step 1: Synthesis of Diethyl cyclopropane-1,1-dicarboxylate
This initial step utilizes the well-established malonic ester synthesis to form the cyclopropane ring.
Protocol: To a stirred suspension of finely powdered potassium carbonate (2.2 equivalents) in a suitable solvent such as dimethylformamide (DMF), diethyl malonate (1 equivalent) is added. The mixture is heated, and 1,2-dichloroethane (1.1 equivalents) is added dropwise. The reaction is maintained at an elevated temperature until completion, as monitored by gas chromatography (GC). After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Causality: The use of a strong base like potassium carbonate is essential to deprotonate the acidic α-hydrogen of diethyl malonate, forming the nucleophilic enolate. The subsequent intramolecular SN2 reaction with 1,2-dichloroethane closes the three-membered ring. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the SN2 mechanism.
Step 2: Selective Reduction to Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
A crucial step involving the selective reduction of one of the two ester groups.
Protocol: Diethyl cyclopropane-1,1-dicarboxylate (1 equivalent) is dissolved in a dry, inert solvent like anhydrous tetrahydrofuran (THF) and cooled in an ice bath. A solution of lithium aluminum hydride (LiAlH4) (0.5 equivalents) in THF is added dropwise, maintaining a low temperature. The reaction is carefully monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of water, followed by an aqueous solution of sodium hydroxide and then more water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield the desired mono-alcohol.
Causality: The stoichiometry of the reducing agent is critical here. Using a limited amount of LiAlH4 allows for the selective reduction of one ester group while leaving the other intact. The low temperature helps to control the reactivity of the powerful reducing agent.
Step 3: Conversion to Ethyl 1-(bromomethyl)cyclopropanecarboxylate
The hydroxyl group is converted to a good leaving group to facilitate the subsequent etherification.
Protocol: Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (1 equivalent) is dissolved in a dry, aprotic solvent such as diethyl ether and cooled. Phosphorus tribromide (PBr3) (0.4 equivalents) is added dropwise with stirring. The reaction is allowed to proceed at a low temperature and then warmed to room temperature. The reaction mixture is then carefully poured into ice water and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give the bromo-ester.
Causality: PBr3 is a classic and effective reagent for converting primary alcohols to the corresponding bromides with minimal side reactions under these conditions.
Step 4: Williamson Ether Synthesis
The key C-O bond-forming step to introduce the 4-chlorophenoxy moiety.
Protocol: 4-Chlorophenol (1 equivalent) and potassium carbonate (1.5 equivalents) are stirred in a polar aprotic solvent like acetone or DMF. Ethyl 1-(bromomethyl)cyclopropanecarboxylate (1 equivalent) is then added, and the mixture is heated to reflux until the starting materials are consumed (monitored by TLC). After cooling, the mixture is filtered, and the solvent is evaporated. The residue is taken up in an organic solvent, washed with dilute sodium hydroxide solution and water, dried, and concentrated. The crude product can be purified by column chromatography.
Causality: The Williamson ether synthesis is a robust method for forming ethers.[1] Potassium carbonate acts as a base to deprotonate the phenol, forming the phenoxide nucleophile. The subsequent SN2 attack on the primary alkyl bromide is efficient.
Step 5: Hydrolysis to the Final Product
The final step involves the saponification of the ester to the carboxylic acid.
Protocol: The ethyl ester from the previous step is dissolved in a mixture of ethanol and water containing an excess of sodium hydroxide. The mixture is heated to reflux until the ester is fully hydrolyzed. The ethanol is then removed under reduced pressure, and the aqueous solution is washed with ether to remove any non-acidic impurities. The aqueous layer is then acidified with concentrated hydrochloric acid, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried.
Causality: Basic hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. The use of a water/alcohol solvent system ensures the miscibility of both the ester and the aqueous base.
Route 2: The Malonic Ester Synthesis Approach
This convergent route involves the initial attachment of the (4-chlorophenoxy)methyl group to a malonic ester, followed by the formation of the cyclopropane ring. This approach can be more efficient in terms of step economy.
Conceptual Workflow
Caption: Synthetic pathway for Route 2.
Detailed Experimental Protocols
Step 1: Synthesis of 1-chloro-4-(phenoxymethyl)benzene
First, an ether is formed from 4-chlorophenol and a suitable C1 synthon.
Protocol: 4-Chlorophenol (1 equivalent) is reacted with an excess of formaldehyde and gaseous hydrogen chloride in a suitable solvent to yield 1-chloro-4-(chloromethyl)benzene. Alternatively, this starting material can often be sourced commercially.
Causality: This step provides the electrophile required for the subsequent alkylation of diethyl malonate.
Step 2: Alkylation of Diethyl Malonate
The (4-chlorophenoxy)methyl group is introduced onto the malonic ester backbone.
Protocol: Sodium metal (1 equivalent) is dissolved in absolute ethanol to prepare a solution of sodium ethoxide. Diethyl malonate (1 equivalent) is added dropwise to this solution. Then, 1-chloro-4-(chloromethyl)benzene (1 equivalent) is added, and the mixture is refluxed until the reaction is complete. The ethanol is removed, and the residue is treated with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give diethyl 2-((4-chlorophenoxy)methyl)malonate.
Causality: The strongly basic sodium ethoxide deprotonates the diethyl malonate to form a nucleophilic enolate, which then displaces the chloride from 1-chloro-4-(chloromethyl)benzene in an SN2 reaction.
Step 3: Cyclopropanation
The second alkylation step forms the cyclopropane ring.
Protocol: To a solution of sodium ethoxide (1 equivalent) in ethanol, the product from the previous step (1 equivalent) is added. Then, 1,2-dibromoethane (1.1 equivalents) is added, and the mixture is refluxed. The reaction progress is monitored by TLC or GC. After completion, the workup is similar to the first alkylation step, yielding diethyl 1-((4-chlorophenoxy)methyl)cyclopropane-1,1-dicarboxylate.
Causality: Similar to the first alkylation, the remaining acidic proton on the substituted malonic ester is removed by the base, and the resulting enolate undergoes an intramolecular SN2 reaction with 1,2-dibromoethane to form the cyclopropane ring.
Step 4: Hydrolysis and Decarboxylation
The final step involves the removal of one of the ester groups and hydrolysis of the other.
Protocol: The diethyl ester is saponified by refluxing with an excess of sodium hydroxide in an ethanol/water mixture. After the hydrolysis is complete, the solution is cooled and acidified with a strong acid (e.g., HCl). The acidified mixture is then heated to induce decarboxylation. Upon cooling, the product precipitates and can be collected by filtration.
Causality: The basic hydrolysis converts both ester groups to carboxylates. Upon acidification, a β-keto acid-like intermediate is formed (a gem-dicarboxylic acid), which readily undergoes decarboxylation upon heating to yield the final product.
Concluding Remarks for the Practicing Scientist
Both synthetic routes presented offer viable pathways to 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid, each with its own set of advantages and considerations.
Route 1 offers a more controlled, stepwise approach. The ability to isolate and purify intermediates can lead to a higher purity final product, which is often a critical factor in pharmaceutical applications. However, the linear nature of this synthesis may result in a lower overall yield compared to a more convergent route.
Route 2 is more convergent and potentially more step-economical. However, it may present challenges in controlling the double alkylation and potential side reactions, which could complicate purification and lower the overall yield of the desired product.
The choice between these routes will ultimately depend on the specific requirements of the project, including the desired scale of production, purity specifications, and the availability and cost of starting materials and reagents. It is recommended that small-scale trials of both routes be conducted to determine the most efficient and robust method for your specific laboratory conditions and project goals.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. [Link]
Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324. [Link]